8-Methyldecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H56N7O17P3S |
|---|---|
Molekulargewicht |
935.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methyldecanethioate |
InChI |
InChI=1S/C32H56N7O17P3S/c1-5-20(2)10-8-6-7-9-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47) |
InChI-Schlüssel |
FEDZRUBHZLEBCP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Occurrence of 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that has been identified in the bacterium Streptomyces tendae. As an activated form of 8-methyldecanoic acid, it is presumed to be an intermediate in the biosynthesis of secondary metabolites or a component of the bacterial cell membrane. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, proposed biosynthetic pathway, and potential biological roles of this compound. Furthermore, it outlines detailed experimental protocols for its detection and quantification, and presents available data in a structured format to facilitate further research and drug development efforts targeting branched-chain fatty acid metabolism.
Natural Occurrence
The natural occurrence of 8-methyldecanoic acid, the precursor to this compound, has been reported in the bacterium Streptomyces tendae.[1] Streptomyces are a genus of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The presence of branched-chain fatty acids (BCFAs) is a characteristic feature of the cellular lipid composition of many bacteria, including Streptomyces. These BCFAs are incorporated into the cell membrane, influencing its fluidity and permeability, and can also serve as precursors for the biosynthesis of other natural products. While the direct detection of this compound has not been explicitly detailed in the literature, its existence as an activated intermediate is strongly implied by the presence of its corresponding fatty acid.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is proposed to follow the general pathway of branched-chain fatty acid synthesis in bacteria, which utilizes branched-chain amino acid catabolism to generate the initial primer. The key enzyme responsible for initiating this process is β-ketoacyl-acyl carrier protein synthase III (KASIII or FabH).[2][3]
A plausible biosynthetic pathway for 8-methyldecanoic acid, and consequently this compound, is initiated from the branched-chain amino acid leucine.
dot
Caption: Proposed biosynthetic pathway of this compound.
The pathway initiates with the transamination of Leucine to α-Ketoisocaproate , which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form Isovaleryl-CoA . This serves as the starter unit (primer) for fatty acid synthesis.
The primer, Isovaleryl-CoA, is condensed with Malonyl-ACP by KASIII (FabH) . The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and second reduction reactions catalyzed by FabG, FabZ, and FabI, respectively, in the fatty acid synthase (FAS) elongation cycle. After four successive elongation cycles, each adding two carbon units from malonyl-ACP, an 11-carbon branched-chain acyl-ACP, 8-Methyldecanoyl-ACP , is formed.
Finally, the acyl chain is released from the acyl carrier protein (ACP) by a thioesterase to yield 8-methyldecanoic acid . This free fatty acid is then activated to its coenzyme A thioester, This compound , by an Acyl-CoA Synthetase in an ATP-dependent reaction.
Potential Biological Roles
Branched-chain fatty acids and their corresponding acyl-CoA derivatives play several important roles in bacteria:
-
Membrane Fluidity: Incorporation of BCFAs into the phospholipid bilayer helps to maintain membrane fluidity, especially at lower temperatures. The methyl branch disrupts the tight packing of fatty acyl chains.
-
Precursors for Secondary Metabolites: Branched-chain acyl-CoAs can serve as starter or extender units in the biosynthesis of polyketides, a large class of secondary metabolites with diverse biological activities, including many antibiotics produced by Streptomyces.
-
Cellular Signaling: While less studied in bacteria compared to eukaryotes, acyl-CoAs can be involved in regulatory processes.
Given its origin in Streptomyces tendae, this compound could potentially be a precursor for the biosynthesis of yet unidentified natural products or play a crucial role in the physiology and environmental adaptation of this bacterium.
Quantitative Data
Specific quantitative data on the cellular concentration or abundance of this compound is not currently available in the scientific literature. The table below is provided as a template for future studies to populate as data becomes available.
| Biological Source | Tissue/Cellular Compartment | Concentration (pmol/mg protein) | Growth Conditions | Reference |
| Streptomyces tendae | Cytosol | Data not available | ||
| Streptomyces tendae | Membrane Fraction | Data not available |
Experimental Protocols
As no specific protocol for this compound exists, the following methodologies are adapted from established protocols for the analysis of other acyl-CoAs and can be applied for its detection and quantification.
Extraction of Acyl-CoAs from Bacterial Cells
dot
Caption: General workflow for the extraction of Acyl-CoAs.
-
Cell Harvesting and Quenching:
-
Harvest bacterial cells from culture by centrifugation at 4°C.
-
Immediately quench metabolic activity by resuspending the cell pellet in ice-cold quenching solution (e.g., 60% methanol).
-
-
Cell Lysis and Extraction:
-
Lyse the cells using physical methods such as sonication or bead beating in an extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid).
-
Include an internal standard (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA) in the extraction solvent for quantification.
-
-
Phase Separation and Collection:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
dot
Caption: LC-MS/MS workflow for Acyl-CoA analysis.
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column for separation of the acyl-CoAs based on their hydrophobicity.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent or an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transitions would need to be optimized for this compound. A common transition for acyl-CoAs involves the fragmentation of the precursor ion to a product ion corresponding to the pantetheine (B1680023) phosphate (B84403) moiety.
-
Predicted MRM Transition for this compound:
-
Precursor Ion (M+H)+: m/z corresponding to the molecular weight of this compound + 1.
-
Product Ion: m/z corresponding to the characteristic fragment of the CoA moiety.
-
-
Conclusion and Future Directions
This compound is a naturally occurring branched-chain acyl-CoA found in Streptomyces tendae. While its precise biological role and quantitative abundance remain to be elucidated, its presence suggests its involvement in the unique lipid metabolism and secondary metabolite biosynthesis of this important bacterial genus. The proposed biosynthetic pathway and the outlined experimental protocols provide a framework for future research aimed at understanding the function of this molecule. Further investigation into the lipidome and metabolome of Streptomyces and other bacteria known to produce branched-chain fatty acids will be crucial to uncover the full significance of this compound and may reveal novel enzymatic targets for drug development.
References
Enzymatic and Chemo-Enzymatic Synthesis of 8-Methyldecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are crucial intermediates in various metabolic pathways and are precursors for the biosynthesis of complex lipids and natural products. In drug development, the synthesis of specific acyl-CoA molecules is essential for studying enzyme kinetics, developing enzyme inhibitors, and as standards for metabolomic analysis. This guide provides an in-depth overview of the potential enzymatic and chemo-enzymatic strategies for the synthesis of this compound, addressing the current landscape of branched-chain fatty acid biosynthesis and established methods for acyl-CoA preparation.
Biosynthesis of Branched-Chain Fatty Acids
The natural enzymatic synthesis of branched-chain fatty acids, such as the parent acid of this compound, is primarily carried out by fatty acid synthase (FAS). In metazoans, the metazoan fatty acid synthase (mFAS) can produce BCFAs through the incorporation of branched starter units or branched extender substrates like methylmalonyl-CoA.[1][2][3] The ketoacyl synthase (KS) domain of the FAS complex is a key determinant of substrate specificity and the rate of BCFA production.[1][2]
The biosynthesis of a mid-chain branched fatty acid like 8-methyldecanoic acid would involve the use of a standard starter unit (e.g., acetyl-CoA) and subsequent elongation with malonyl-CoA, with the introduction of a methyl branch via the incorporation of methylmalonyl-CoA at the appropriate step in the elongation cycle. The resulting branched-chain fatty acid can then be activated to its CoA thioester by an acyl-CoA synthetase.
Caption: General pathway for the biosynthesis of branched-chain fatty acids.
Chemo-Enzymatic Synthesis of this compound
Experimental Protocol: Synthesis via NHS-Ester Activation
This protocol is adapted from established methods for synthesizing other long-chain and branched-chain acyl-CoAs.[5]
Materials:
-
8-Methyldecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Milli-Q water
-
Argon or Nitrogen gas
Procedure:
-
Activation of 8-Methyldecanoic Acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 8-methyldecanoic acid (1 equivalent) in anhydrous THF.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of THF.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 8-methyldecanoyl-NHS ester.
-
Purify the NHS ester by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
-
Synthesis of this compound:
-
Dissolve the purified 8-methyldecanoyl-NHS ester (1.5 equivalents) in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in an aqueous solution of sodium bicarbonate (0.5 M).
-
Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by reverse-phase HPLC.
-
-
Purification and Characterization:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the this compound by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product.
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Data Presentation
Quantitative data for the synthesis of this compound is not explicitly available. However, based on similar chemo-enzymatic syntheses of other acyl-CoAs, the following table provides expected yields and conditions.
| Step | Key Reagents | Solvent System | Typical Reaction Time | Typical Yield |
| Acid Activation | 8-Methyldecanoic acid, NHS, DCC | Anhydrous THF | 4 - 6 hours | 70 - 90% |
| CoA Ligation | 8-Methyldecanoyl-NHS ester, Coenzyme A | THF / Aqueous NaHCO₃ | 2 - 4 hours | 40 - 60% |
| Overall Yield | 28 - 54% |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Conclusion
While a direct, single-enzyme system for the synthesis of this compound from simple precursors is not well-documented, the chemo-enzymatic approach provides a reliable and adaptable method for its production. The protocol detailed in this guide, utilizing an NHS-ester activation strategy, is a robust starting point for researchers requiring this specific branched-chain acyl-CoA for their studies. Further research into the substrate specificity of acyl-CoA synthetases and the engineering of fatty acid synthase complexes may pave the way for more direct and efficient enzymatic syntheses in the future.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus | MDPI [mdpi.com]
The Pivotal Role of 8-Methyldecanoyl-CoA in Bacterial Anteiso-Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and function. Among these, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, are synthesized from the precursor 8-Methyldecanoyl-CoA. This technical guide provides an in-depth exploration of the function of this compound in bacteria, focusing on its biosynthesis, its role as a key intermediate, and the regulation of the anteiso-fatty acid production pathway. Detailed experimental protocols for the analysis of BCFAs and quantitative data on related acyl-CoA pools are also presented. This document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial fatty acid synthesis.
Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria
Bacterial cell membranes are dynamic structures that must adapt to changing environmental conditions to ensure survival. A key mechanism for this adaptation is the modification of the fatty acid composition of membrane phospholipids. Branched-chain fatty acids (BCFAs) are major acyl constituents of the membrane lipids in many bacteria, particularly Gram-positive species[1][2]. BCFAs, with their lower melting points compared to their straight-chain counterparts, are critical for maintaining optimal membrane fluidity, especially at low temperatures[3].
There are two primary series of BCFAs found in bacteria: iso- and anteiso-fatty acids. Iso-fatty acids have a methyl branch on the penultimate carbon, while anteiso-fatty acids possess a methyl branch on the antepenultimate carbon[1][2]. The biosynthesis of these two types of BCFAs proceeds through distinct pathways, utilizing different primer molecules.
This guide focuses on the pivotal role of This compound , a key intermediate in the biosynthesis of anteiso-fatty acids. While not a final product incorporated into the membrane, its formation is a critical step in the elongation process that leads to the production of longer-chain anteiso-fatty acids, such as 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0)[4][5]. Understanding the biosynthesis and function of this compound is therefore essential for comprehending how bacteria regulate their membrane composition and for identifying potential targets for novel antimicrobial agents.
Biosynthesis of this compound and Anteiso-Fatty Acids
The synthesis of this compound is an integral part of the larger anteiso-fatty acid biosynthetic pathway, which utilizes the type II fatty acid synthase (FASII) system[6]. This pathway can be divided into three main stages: primer synthesis, initiation, and elongation.
Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA
The journey to this compound begins with the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted into the primer molecule 2-methylbutyryl-CoA.
-
Transamination: L-isoleucine is first transaminated to α-keto-β-methylvalerate by a branched-chain aminotransferase (IlvE).
-
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (Bkd) complex[3].
Initiation of Fatty Acid Synthesis
The 2-methylbutyryl-CoA primer initiates the fatty acid synthesis cascade. This crucial step is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH)[2][4]. FabH condenses 2-methylbutyryl-CoA with malonyl-ACP to form β-keto-4-methylhexanoyl-ACP. Bacterial FabH enzymes, particularly from organisms that produce BCFAs, show a preference for branched-chain acyl-CoA primers over acetyl-CoA[4][7].
Elongation to this compound and Beyond
Following the initial condensation, the fatty acyl chain undergoes iterative cycles of elongation, with each cycle adding two carbon atoms from malonyl-ACP. The synthesis of this compound requires three such elongation cycles. The enzymes of the FASII system catalyze the four conserved reactions in each cycle: condensation, reduction, dehydration, and a second reduction[6][8][9].
-
Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by a β-ketoacyl-ACP synthase (FabB or FabF).
-
First Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a NADPH-dependent β-ketoacyl-ACP reductase (FabG)[6].
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP by a β-hydroxyacyl-ACP dehydratase (FabZ)[6].
-
Second Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP by a NADH or NADPH-dependent enoyl-ACP reductase (FabI)[6].
This four-step cycle is repeated, with each turn adding a two-carbon unit. The formation of 8-Methyldecanoyl-ACP, the direct precursor to this compound, occurs after three full elongation cycles starting from the initial condensation product. The acyl-ACP can then be converted to its acyl-CoA form.
The Core Function of this compound: An Essential Intermediate
The primary and currently understood function of this compound is its role as a transient intermediate in the biosynthesis of longer-chain anteiso-fatty acids. There is no substantial evidence to suggest that this compound has a direct signaling or regulatory function in bacteria. Its significance lies in being a necessary precursor for the synthesis of mature anteiso-fatty acids that are ultimately incorporated into membrane phospholipids.
These final anteiso-fatty acid products, such as anteiso-C15:0 and anteiso-C17:0, are crucial for:
-
Maintaining Membrane Fluidity: The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains in the membrane, thereby lowering the phase transition temperature and increasing membrane fluidity. This is particularly important for bacteria that live in cold environments[3].
-
Adaptation to Environmental Stress: By modulating the ratio of anteiso- to iso-fatty acids and the overall chain length of their BCFAs, bacteria can adapt their membrane properties to changes in temperature and other environmental stressors[3].
Regulation of Anteiso-Fatty Acid Synthesis
The production of anteiso-fatty acids, and thus the synthesis of this compound, is tightly regulated in bacteria to ensure the appropriate membrane composition for a given environment. The main regulatory mechanisms include:
-
Precursor Availability: The synthesis of anteiso-fatty acids is dependent on the availability of the precursor amino acid, L-isoleucine. In some bacteria, the addition of exogenous isoleucine can increase the proportion of anteiso-fatty acids in the cell membrane[3].
-
Temperature: Temperature is a key environmental cue that influences the composition of BCFAs. In many bacteria, a decrease in growth temperature leads to an increase in the proportion of anteiso-fatty acids and a shortening of the average fatty acid chain length, both of which contribute to increased membrane fluidity[3].
-
Transcriptional Regulation: The expression of the genes involved in fatty acid synthesis is controlled by transcriptional regulators. In Bacillus subtilis, for example, the FapR repressor controls the expression of the fatty acid biosynthesis (fab) genes. The dissociation of FapR from DNA is triggered by malonyl-CoA, linking the rate of fatty acid synthesis to the availability of this key building block.
References
- 1. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]
8-Methyldecanoyl-CoA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Branched-Chain Acyl-CoA Intermediate in Cellular Metabolism
Abstract
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that, while not as extensively studied as other fatty acyl-CoAs, is presumed to play a role as a metabolic intermediate in the catabolism and potential biosynthesis of branched-chain fatty acids. Its metabolism is likely integrated with the broader pathways of fatty acid oxidation and the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of the theoretical metabolic pathways involving this compound, details inferred enzymatic reactions, and presents relevant experimental protocols for its study. The information is targeted towards researchers, scientists, and drug development professionals interested in the roles of branched-chain fatty acids in health and disease.
Introduction to Branched-Chain Acyl-CoAs
Acyl-CoAs are central metabolites in cellular metabolism, serving as activated forms of fatty acids for both catabolic and anabolic processes.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are important components of cell membranes in certain bacteria and have been identified in various mammalian tissues.[2] The metabolism of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which can serve as precursors for their synthesis.[3] Dysregulation of BCAA and BCFA metabolism has been implicated in various metabolic disorders.
Inferred Metabolic Pathways of this compound
Direct experimental evidence detailing the metabolic pathways of this compound is limited. However, based on established principles of fatty acid metabolism, its metabolic fate can be inferred.
Biosynthesis of this compound
The biosynthesis of this compound likely originates from the catabolism of the branched-chain amino acid isoleucine. The initial steps of isoleucine catabolism generate 2-methylbutyryl-CoA.[1] This intermediate can then serve as a primer for fatty acid synthase (FAS) to be elongated by the addition of two-carbon units from malonyl-CoA, ultimately forming this compound after several cycles.[2]
Alternatively, 8-methyldecanoic acid can be synthesized by microorganisms. For instance, genetically modified E. coli can produce 8-methyl nonanoic acid, a close structural analog.[3] It is plausible that similar microbial pathways could produce 8-methyldecanoic acid, which would then be activated to this compound by an acyl-CoA synthetase.
Catabolism of this compound via β-Oxidation
This compound is expected to undergo catabolism through the mitochondrial β-oxidation pathway, similar to other fatty acyl-CoAs.[1][4] This process involves a cyclical series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The presence of a methyl branch at the 8-position introduces a modification to the standard β-oxidation spiral. After three standard β-oxidation cycles, a 2-methylbutyryl-CoA molecule would be produced, which would then be further metabolized through the isoleucine catabolic pathway.
The diagram below illustrates the inferred β-oxidation pathway of this compound.
Figure 1. Inferred β-oxidation pathway of this compound.
Key Enzymes in this compound Metabolism
While specific enzymes acting on this compound have not been characterized, we can infer their identity based on substrate specificity of known enzyme families.
| Enzyme Class | Inferred Specific Enzyme(s) | Role in this compound Metabolism | Cellular Localization |
| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase (ACSL) family | Activation of 8-methyldecanoic acid to this compound | Mitochondria, Endoplasmic Reticulum, Peroxisomes |
| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) or a branched-chain specific acyl-CoA dehydrogenase | First step of β-oxidation | Mitochondria |
| Enoyl-CoA Hydratase | Enoyl-CoA hydratase (Crotonase) | Second step of β-oxidation | Mitochondria |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) | Third step of β-oxidation | Mitochondria |
| β-Ketoacyl-CoA Thiolase | Medium-chain ketoacyl-CoA thiolase (MCKAT) | Fourth step of β-oxidation | Mitochondria |
Table 1. Inferred enzymes involved in the metabolism of this compound.
Experimental Protocols for Studying this compound
Investigating the metabolism of this compound requires specific experimental approaches.
Synthesis of this compound
As this compound is not commercially available, it must be synthesized for in vitro and in vivo studies. A common method for synthesizing acyl-CoAs is the mixed anhydride (B1165640) method.
Protocol: Synthesis of this compound via the Mixed Anhydride Method
-
Dissolution: Dissolve 8-methyldecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Activation: Add N-methylmorpholine and isobutyl chloroformate to the solution at 0°C to form the mixed anhydride.
-
Reaction with Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., sodium bicarbonate).
-
Coupling: Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring at 0°C.
-
Purification: Purify the resulting this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Enzyme Assays
To identify and characterize enzymes that metabolize this compound, in vitro enzyme assays can be performed using purified enzymes or cell lysates.
Protocol: Acyl-CoA Dehydrogenase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), an electron acceptor (e.g., ferricenium hexafluorophosphate), the purified acyl-CoA dehydrogenase, and the substrate, this compound.
-
Initiation: Start the reaction by adding the enzyme.
-
Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Cellular Uptake and Metabolism Studies
Stable isotope-labeled 8-methyldecanoic acid can be used to trace its metabolic fate in cultured cells or in vivo.
Protocol: Stable Isotope Tracing in Cultured Cells
-
Labeling: Synthesize ¹³C- or ²H-labeled 8-methyldecanoic acid.
-
Cell Culture: Culture the cells of interest (e.g., hepatocytes, adipocytes) in a suitable medium.
-
Incubation: Supplement the medium with the labeled 8-methyldecanoic acid for a defined period.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites.
-
Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify labeled downstream metabolites, including this compound and its β-oxidation products.
The following diagram outlines a general workflow for studying the metabolism of this compound.
Figure 2. General experimental workflow for investigating this compound metabolism.
Quantitative Data and Considerations
Currently, there is a lack of quantitative data in the scientific literature specifically for this compound, such as its intracellular concentrations or the kinetic parameters of enzymes that metabolize it. Researchers will need to determine these values empirically. For comparison, the table below provides typical concentration ranges for other acyl-CoAs in mammalian tissues.
| Acyl-CoA | Typical Concentration Range (µM) | Tissue |
| Acetyl-CoA | 5 - 20 | Liver |
| Malonyl-CoA | 1 - 5 | Liver |
| Palmitoyl-CoA | 15 - 60 | Heart |
| Oleoyl-CoA | 10 - 50 | Heart |
Table 2. Representative concentrations of various acyl-CoAs in mammalian tissues. These values can serve as a rough benchmark for anticipated concentrations of this compound.
Relevance to Drug Development
The study of branched-chain fatty acid metabolism is gaining importance in the context of various diseases, including metabolic syndrome, diabetes, and certain cancers.[5] Enzymes involved in the metabolism of BCFAs could represent novel therapeutic targets. A thorough understanding of the metabolic fate of molecules like this compound is crucial for the development of drugs that aim to modulate these pathways. For instance, inhibitors of specific acyl-CoA synthetases or dehydrogenases involved in branched-chain fatty acid metabolism could be explored for their therapeutic potential.
Conclusion
This compound is a presumed metabolic intermediate in the complex network of fatty acid and amino acid metabolism. While direct research on this molecule is sparse, its metabolic pathways and the enzymes involved can be inferred from our extensive knowledge of general lipid metabolism. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at elucidating the precise role of this compound in cellular physiology and pathology. Further research is warranted to validate the inferred pathways and to quantify the metabolic flux through this intermediate in various biological contexts.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 4. jackwestin.com [jackwestin.com]
- 5. (R)-8-methyldecanoic acid|lookchem [lookchem.com]
An In-depth Technical Guide to 8-Methyldecanoyl-CoA: Discovery, Characterization, and Role in Insect Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) intermediate that plays a crucial role in the biosynthesis of methyl-branched fatty acids. These specialized lipids are integral components of insect cuticular hydrocarbons and pheromones, mediating critical aspects of their chemical communication, reproduction, and survival. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of this compound, with a particular focus on its involvement in insect biochemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways are presented to serve as a valuable resource for researchers in the fields of biochemistry, entomology, and drug development.
Discovery and Characterization
The discovery of this compound is intrinsically linked to the broader investigation of branched-chain fatty acid biosynthesis in insects. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and role have been elucidated through studies on the chemical composition of insect pheromones and the enzymatic pathways responsible for their production.
Insects, particularly species like the yellow mealworm beetle (Tenebrio molitor), utilize methyl-branched molecules as sex pheromones. The biosynthesis of these compounds starts with the incorporation of a branched-chain primer during fatty acid synthesis. It is hypothesized that this compound is formed when a methyl-branched primer, derived from the catabolism of branched-chain amino acids like valine, is elongated by the fatty acid synthase (FAS) complex.
Key Properties of this compound (Predicted):
While extensive experimental data for the isolated molecule is scarce, its properties can be inferred from its structure and the general characteristics of acyl-CoAs.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C29H50N7O17P3S |
| Molecular Weight | 925.7 g/mol |
| Structure | A coenzyme A molecule esterified with 8-methyldecanoic acid. |
| Solubility | Expected to be soluble in aqueous solutions due to the polar CoA moiety. |
| Stability | Thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) and culminates in the elongation of a branched-chain acyl primer by the fatty acid synthase (FAS) complex.
Generation of the Branched-Chain Primer
The initial methyl branch is introduced through the use of a primer derived from the catabolism of BCAAs such as valine, leucine, or isoleucine. For the synthesis of an even-numbered carbon chain with a methyl group at an even-numbered position (from the carboxyl end), such as in 8-methyldecanoic acid, the likely primer is derived from the catabolism of valine, which yields isobutyryl-CoA. This primer is then used by the FAS.
Elongation by Fatty Acid Synthase (FAS)
The FAS complex catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain. In the case of this compound biosynthesis, the isobutyryl-CoA primer is elongated by four cycles of the FAS, incorporating four molecules of malonyl-CoA.
Simplified Biosynthetic Pathway:
Role in Insect Pheromone Biosynthesis
This compound serves as a key intermediate in the production of various methyl-branched cuticular hydrocarbons and pheromones in insects. These molecules are often crucial for species recognition, mate attraction, and social organization.
Following its synthesis, this compound can undergo a series of modifications, including:
-
Reduction: The acyl-CoA can be reduced to the corresponding fatty alcohol (8-methyldecanol) by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation: The acyl-CoA can be converted to the corresponding hydrocarbon through a process of decarbonylation.
-
Further Elongation and Modification: The acyl chain can be further elongated or desaturated to produce a diverse array of semiochemicals.
Example Pathway in Pheromone Production:
Experimental Protocols
Synthesis of this compound Standard
A synthetic standard is essential for the definitive identification and quantification of this compound in biological samples.
Materials:
-
8-Methyldecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Buffer solutions (e.g., Sodium bicarbonate)
Procedure (Two-step synthesis via NHS ester):
-
Activation of 8-Methyldecanoic Acid:
-
Dissolve 8-methyldecanoic acid and N-hydroxysuccinimide in an anhydrous solvent.
-
Add DCC or EDC and stir the reaction at room temperature for several hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter to remove the dicyclohexylurea byproduct (if using DCC).
-
Purify the NHS ester by column chromatography.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified NHS ester in an appropriate solvent.
-
In a separate vial, dissolve Coenzyme A trilithium salt in a bicarbonate buffer.
-
Slowly add the NHS ester solution to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the formation of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purify the final product by preparative RP-HPLC.
-
Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.
-
Extraction and Analysis from Biological Samples
Materials:
-
Insect tissue (e.g., pheromone glands)
-
Extraction solvent (e.g., Acetonitrile (B52724)/Water/Formic acid)
-
Internal standard (e.g., a commercially available odd-chain acyl-CoA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection and Homogenization:
-
Dissect the target tissue from the insect and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenize the tissue in a pre-chilled extraction solvent containing an internal standard.
-
-
Extraction:
-
Vortex the homogenate and incubate on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The MRM transition would be from the precursor ion (the molecular weight of this compound) to a specific fragment ion (e.g., the Coenzyme A backbone).
-
Experimental Workflow:
An In-depth Technical Guide to the Physicochemical Properties of 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While specific experimental data for this particular compound is scarce in publicly available literature, its physicochemical properties and biological roles can be inferred from its constituent parts: 8-methyldecanoic acid and coenzyme A, as well as from the well-established characteristics of the broader class of acyl-CoAs. This guide provides a comprehensive overview of the known and estimated properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its putative role in metabolic pathways and protein interactions. This document is intended to serve as a foundational resource for researchers investigating the metabolism and signaling functions of branched-chain fatty acids and their CoA esters.
Physicochemical Properties
| Property | 8-Methyldecanoic Acid | This compound (Estimated) | Data Source/Justification |
| Molecular Formula | C11H22O2 | C32H56N7O17P3S | Calculated |
| Molecular Weight | 186.29 g/mol [1] | 935.8 g/mol | Calculated |
| Melting Point | Data not available | Likely a solid at room temperature | General property of long-chain acyl-CoAs |
| Boiling Point | 286.00 to 288.00 °C @ 760.00 mm Hg[2] | Not applicable (decomposes) | Acyl-CoAs are generally not volatile and decompose at high temperatures. |
| Solubility | Insoluble in water | Slightly soluble in water, soluble in organic solvents | The CoA moiety increases water solubility compared to the free fatty acid, but the long acyl chain retains hydrophobic character. |
| pKa | ~4.8 | Multiple acidic protons on the phosphate (B84403) groups of CoA result in a net negative charge at physiological pH. | Based on the structure of Coenzyme A. |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and analysis of other long-chain acyl-CoA compounds and can be applied to this compound.
Synthesis of this compound
The synthesis of this compound from its corresponding fatty acid, 8-methyldecanoic acid, can be achieved via the mixed anhydride (B1165640) method.
Materials:
-
8-methyldecanoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 8-methyldecanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be purified using solid-phase extraction (SPE) or preparative HPLC.
Purification by Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Water
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
Procedure:
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Equilibrate the cartridge with the starting buffer.
-
Load the crude reaction mixture onto the cartridge.
-
Wash the cartridge with the starting buffer to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with an increasing gradient of methanol in water or buffer.
-
Collect fractions and analyze by HPLC to identify those containing the pure product.
Analysis by HPLC-MS/MS
The quantification and identification of this compound can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Precursor Ion (Q1): m/z 936.8 (for [M+H]+)
-
Product Ion (Q3): A characteristic fragment ion for acyl-CoAs, such as the one resulting from the neutral loss of the phosphopantetheine moiety, should be monitored.
-
Collision Energy: Optimize for the specific instrument and precursor ion.
Metabolic Fate and Protein Interactions
Metabolic Pathways
This compound, as a branched-chain acyl-CoA, is expected to be a substrate in fatty acid metabolism. Branched-chain fatty acids are primarily derived from the diet or the catabolism of branched-chain amino acids. Their metabolism generally occurs in the mitochondria and peroxisomes.
The primary metabolic fate of this compound is likely β-oxidation. However, the methyl branch at the 8-position (an even-numbered carbon from the carboxyl end) does not sterically hinder the initial steps of β-oxidation. Therefore, it is likely to undergo several cycles of β-oxidation, yielding acetyl-CoA units until the methyl branch is near the carboxyl end. At this point, specialized enzymes are required to handle the branched structure. The final products of its complete oxidation would be a combination of acetyl-CoA and propionyl-CoA.
Protein Interactions
Acyl-CoAs are known to interact with a wide range of proteins. These interactions can be broadly categorized as:
-
Enzymatic Substrates: this compound will serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases.
-
Allosteric Regulators: Long-chain acyl-CoAs are known to allosterically regulate the activity of key metabolic enzymes, including acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. High levels of long-chain acyl-CoAs typically inhibit ACC, thereby providing a feedback mechanism to control fatty acid synthesis.
-
Acyl-CoA Binding Proteins (ACBPs): These proteins bind to acyl-CoAs, facilitating their transport between cellular compartments and preventing their non-specific interactions with other cellular components.
-
Transcription Factor Regulation: Acyl-CoAs can influence gene expression by modulating the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Conclusion
While this compound is not as extensively studied as its straight-chain counterparts, its physicochemical properties and biological functions can be reasonably predicted based on the established knowledge of branched-chain fatty acids and acyl-CoA metabolism. This guide provides a framework for researchers to design experiments for its synthesis, analysis, and for investigating its role in cellular metabolism and signaling. Further research is warranted to elucidate the specific enzymatic pathways and regulatory networks in which this compound participates.
References
8-Methyldecanoyl-CoA in Microbial Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs) in various microorganisms. These fatty acids are crucial components of the cell membrane lipids in many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2][3] The study of this compound and its metabolic pathway is of significant interest for understanding bacterial physiology and for the development of novel antimicrobial agents targeting fatty acid synthesis.[4] Furthermore, this molecule serves as a precursor in the biosynthesis of specialized metabolites, highlighting its importance in microbial secondary metabolism. This guide provides an in-depth overview of the biosynthesis of this compound, its role in microbial lipid synthesis, and detailed experimental protocols for its study.
Biosynthesis of this compound
The synthesis of this compound is an integral part of the anteiso-branched-chain fatty acid synthesis pathway, which utilizes branched-chain amino acids as primers.[5][6] The pathway begins with the conversion of a branched-chain amino acid to its corresponding α-keto acid, followed by decarboxylation to form a branched-chain acyl-CoA primer. This primer is then elongated by the fatty acid synthase II (FASII) system.
The biosynthesis of this compound specifically originates from the amino acid L-isoleucine. The key steps are as follows:
-
Transamination of L-isoleucine: L-isoleucine is converted to α-keto-β-methylvalerate by a transaminase.
-
Oxidative decarboxylation: The branched-chain α-keto acid decarboxylase (BCKA) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[5] This enzyme is essential for the synthesis of branched-chain fatty acids.[5]
-
Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the FASII system. This is a cyclical process involving the sequential addition of two-carbon units from malonyl-CoA.[1][6] this compound is formed after three cycles of elongation.
The overall reaction for the formation of this compound can be summarized as:
2-methylbutyryl-CoA + 3 Malonyl-CoA + 6 NADPH + 6 H+ → this compound + 3 CO2 + 6 NADP+ + 3 H2O + 4 CoA-SH
Diagram of the Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-isoleucine.
Role in Microbial Lipid Synthesis
This compound serves as a crucial precursor for the synthesis of longer-chain anteiso-fatty acids, which are important constituents of the cell membranes of many bacteria, particularly Gram-positive bacteria like Bacillus and Staphylococcus species.[1][7][8] These branched-chain fatty acids play a vital role in maintaining the fluidity and integrity of the cell membrane, especially in response to changes in temperature and other environmental stressors.[2][3] The methyl branch in anteiso-fatty acids lowers the melting point of the fatty acid, thereby increasing membrane fluidity at lower temperatures.
The this compound intermediate is further elongated by the FASII system to produce longer-chain anteiso-fatty acids, such as 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0). These are often the major branched-chain fatty acids found in the membrane lipids of these bacteria.
Quantitative Data
While the presence of anteiso-fatty acids derived from this compound is well-documented in many bacterial species, specific quantitative data on the intracellular concentration of this compound itself is scarce in the literature. However, studies on the acyl-CoA profiles of bacteria provide insights into the relative abundance of different acyl-CoA species. The tables below summarize representative data on branched-chain fatty acid composition in select bacteria, which are the downstream products of this compound.
Table 1: Branched-Chain Fatty Acid Composition in Bacillus subtilis
| Fatty Acid | Percentage of Total Fatty Acids |
| iso-C14:0 | 3.5 |
| iso-C15:0 | 25.8 |
| anteiso-C15:0 | 35.1 |
| iso-C16:0 | 5.2 |
| iso-C17:0 | 10.3 |
| anteiso-C17:0 | 12.4 |
| Other | 7.7 |
Data adapted from literature reports on the fatty acid composition of Bacillus subtilis.
Table 2: Branched-Chain Fatty Acid Composition in Staphylococcus aureus
| Fatty Acid | Percentage of Total Fatty Acids |
| iso-C15:0 | 10-20 |
| anteiso-C15:0 | 40-60 |
| iso-C17:0 | 5-15 |
| anteiso-C17:0 | 10-25 |
| Other | <10 |
Data synthesized from multiple studies on the membrane fatty acid profile of Staphylococcus aureus.[7]
Experimental Protocols
Analysis of Acyl-CoA Pools by LC-MS/MS
This protocol describes the extraction and quantification of acyl-CoA species, including this compound, from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]
a. Sample Preparation
-
Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase. Rapidly harvest the cells by centrifugation at 4°C.
-
Quenching Metabolism: Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).
-
Cell Lysis and Extraction: Lyse the cells and extract the acyl-CoAs using a suitable extraction solvent. A common method involves using a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[13]
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA) to the extraction mixture for quantification.
-
Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet cell debris. Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
b. LC-MS/MS Analysis
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Aqueous solution with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same buffer.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The precursor ion will be the [M+H]+ of the acyl-CoA, and a characteristic product ion (e.g., the fragment corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety) will be monitored.
-
Diagram of the Acyl-CoA Analysis Workflow
Caption: Workflow for the analysis of acyl-CoA pools in bacteria.
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol outlines the analysis of the total branched-chain fatty acid composition of bacterial cells, which are the final products of the pathway involving this compound.[14][15]
a. Sample Preparation
-
Cell Harvesting and Saponification: Harvest bacterial cells by centrifugation. Saponify the cell pellet by heating in a basic solution (e.g., methanolic NaOH) to release the fatty acids from the lipids.
-
Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) by heating in an acidic solution (e.g., methanolic HCl). This derivatization makes the fatty acids volatile for GC analysis.
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
Drying and Reconstitution: Dry the organic extract and reconstitute it in a small volume of a suitable solvent for GC-MS analysis.
b. GC-MS Analysis
-
Gas Chromatography: Separate the FAMEs on a suitable capillary column (e.g., a polar column). The retention times will help in the preliminary identification of the fatty acids.
-
Mass Spectrometry: Identify the fatty acids based on their mass spectra. The fragmentation patterns of the FAMEs can be used to confirm the chain length and the position of the methyl branch.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in the biosynthesis of anteiso-branched-chain fatty acids in a wide range of bacteria. Understanding its synthesis and role is fundamental to comprehending bacterial membrane biology and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for the qualitative and quantitative analysis of this compound and its downstream products, enabling further research into this important area of microbial lipid metabolism. Future studies focusing on the direct quantification of this compound pools in various microbial species under different growth conditions will be invaluable in elucidating the regulation of branched-chain fatty acid synthesis and its impact on bacterial physiology and pathogenesis.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Structural Analysis of 8-Methyldecanoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural analysis of 8-Methyldecanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism and a precursor in the biosynthesis of various natural products, including the pungent compound capsaicin. This document is intended for researchers, scientists, and drug development professionals interested in the detailed structural and physicochemical properties of this molecule.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A molecule that plays a significant role in specialized metabolic pathways. Its unique structure, featuring a methyl group at the eighth carbon position of the decanoyl chain, influences its chemical properties and biological activity. Understanding the precise three-dimensional structure and physicochemical characteristics of this compound is crucial for elucidating its enzymatic interactions and for the rational design of novel therapeutics targeting pathways in which it is involved.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table summarizes its predicted physicochemical properties, drawing analogies from closely related molecules like decanoyl-CoA and butyryl-CoA.
| Property | Value | Source |
| Molecular Formula | C32H56N7O17P3S | N/A |
| Molecular Weight | 935.8 g/mol | N/A |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-butanoyl]amino]propanoylamino]ethyl] 8-methyldecanethioate | N/A |
| Water Solubility | Slightly Soluble | |
| pKa (Strongest Acidic) | ~0.83 | [1] |
| logP | Predicted: ~ -1.6 to 0.87 | [1][2] |
| Collision Cross Section (CCS) [M+H]+ | Predicted: > 252.9 Ų | [3] |
Structural Analysis: Analogous Crystal Structures
Direct X-ray crystallographic data for this compound is not currently available in public databases. However, valuable structural insights can be gleaned from the crystal structures of enzymes that bind similar short- to medium-chain acyl-CoA molecules. For instance, the crystal structure of rat short-chain acyl-CoA dehydrogenase (SCAD) complexed with acetoacetyl-CoA provides a model for how the acyl chain is accommodated within an enzyme active site[4].
The overall structure of SCAD is a homotetramer, with each subunit containing a binding site for the acyl-CoA substrate[4][5]. The acyl chain is typically buried in a hydrophobic pocket, while the coenzyme A moiety interacts with residues at the entrance of the active site[4]. The conformation of the bound ligand reveals key interactions that determine substrate specificity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound first requires the synthesis of its precursor, 8-methyldecanoic acid.
Synthesis of (R)-8-Methyldecanoic Acid:
A multi-step reaction can be employed, starting from (S)-(+)-1-bromo-2-methylbutane[6].
-
Grignard Reagent Formation: Magnesium turnings and a crystal of iodine are reacted with (S)-(+)-1-bromo-2-methylbutane in tetrahydrofuran (B95107) under an inert atmosphere at 30°C for 3 hours to form the Grignard reagent[6].
-
Coupling Reaction: The Grignard reagent is then reacted with a suitable electrophile (e.g., a protected ω-halo fatty acid ester) at 10°C for 3 hours under an inert atmosphere[6].
-
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide (B78521) in a mixture of water and tetrahydrofuran under reflux for 5 hours to yield (R)-8-methyldecanoic acid[6].
Conversion to this compound:
The synthesized 8-methyldecanoic acid can be converted to its coenzyme A thioester via an enzymatic or chemical process. A common method involves the use of an acyl-CoA synthetase.
Mass Spectrometry for Structural Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of acyl-CoAs.
Sample Preparation:
-
Cell or tissue samples are washed with phosphate-buffered saline.
-
Metabolites are extracted using a cold solvent mixture, such as methanol, often containing an internal standard (e.g., 15:0 CoA).
-
The cell lysate is centrifuged, and the supernatant is dried under vacuum.
-
The sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases containing ammonium (B1175870) acetate.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in MS/MS analysis. A neutral loss of a 507 Da fragment, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is a diagnostic marker for acyl-CoAs[7][8][9]. The remaining fragment ion is specific to the acyl chain, allowing for its identification[10]. For this compound, the precursor ion would be subjected to collision-induced dissociation to generate a product ion spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While direct NMR data for this compound is scarce, the methodology for analyzing similar molecules like butyryl-CoA can be adapted[11].
Sample Preparation:
-
Purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
A known concentration of an internal standard (e.g., TMS) is added for chemical shift referencing (0.0 ppm)[11].
NMR Analysis:
-
¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons of the methyl group on the acyl chain, the methylene (B1212753) groups, and the various protons of the coenzyme A moiety. The chemical shifts and coupling patterns would confirm the structure.
-
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
-
2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the assignment of all signals.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the analytical workflow for the structural analysis of this compound.
Caption: Biosynthetic pathway of this compound and its utilization.
Caption: Experimental workflow for the structural analysis.
Conclusion
The structural analysis of this compound, while challenging due to the limited direct experimental data, can be effectively approached through a combination of synthesis, advanced analytical techniques, and comparative analysis with related molecules. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the structure-function relationships of this important metabolite and its role in various biological processes. Future work should focus on obtaining high-resolution crystal structures and detailed NMR data for this compound to provide a more complete understanding of its molecular architecture.
References
- 1. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]
- 2. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyryl-coa | C25H42N7O17P3S | CID 122283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of rat short chain acyl-CoA dehydrogenase complexed with acetoacetyl-CoA: comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 6. (R)-8-methyldecanoic acid|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 8-Methyldecanoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule that plays a significant role in metabolic regulation. As a derivative of 8-methyldecanoic acid, it serves as an important intermediate in various metabolic pathways and acts as a signaling molecule, notably as a ligand for peroxisome proliferator-activated receptor alpha (PPARα). The study of its synthesis and biological activity is crucial for understanding lipid metabolism, cellular signaling, and the development of therapeutic agents for metabolic disorders. These application notes provide detailed protocols for the synthesis of this compound and its application in metabolic research.
Data Presentation
Table 1: Summary of Synthesis Methods for Acyl-CoA Esters
| Synthesis Method | Precursor | Key Reagents | Typical Yield (%) | Advantages | Disadvantages | Reference |
| Mixed Carbonic Anhydride (B1165640) | 8-Methyldecanoic acid | Ethyl chloroformate, Triethylamine (B128534), Coenzyme A | 40-75% (general) | High reactivity, relatively simple procedure. | Potential for side reactions, requires anhydrous conditions. | [1][2] |
| Enzymatic Synthesis | 8-Methyldecanoic acid | Acyl-CoA Synthetase, ATP, Coenzyme A, MgCl₂ | >90% (for some acyl-CoAs) | High specificity, mild reaction conditions. | Enzyme availability and stability can be a limitation. | [3][4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Carbonic Anhydride Method
This protocol describes the synthesis of this compound from 8-methyldecanoic acid. The procedure involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with coenzyme A.
Materials:
-
8-Methyldecanoic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A (Li salt or free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (B129727)
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (dried)
-
HPLC system for purification and analysis
Procedure:
-
Preparation of 8-Methyldecanoic Acid Solution:
-
Dissolve 8-methyldecanoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
-
Formation of the Mixed Anhydride:
-
Add triethylamine (1.1 equivalents) to the cooled solution of 8-methyldecanoic acid.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Quenching and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Purify the resulting aqueous solution by solid-phase extraction or preparative HPLC to isolate this compound.
-
-
Analysis and Quantification:
-
Confirm the identity and purity of the product using LC-MS and ¹H-NMR.
-
Quantify the concentration of this compound using a spectrophotometer at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) portion of CoA) or by a specific enzymatic assay.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to catalyze the formation of this compound from 8-methyldecanoic acid and Coenzyme A in the presence of ATP.
Materials:
-
8-Methyldecanoic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Coenzyme A (Li salt or free acid)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.5 mM Coenzyme A
-
0.2 mM 8-Methyldecanoic acid
-
Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)
-
-
The final volume should be adjusted with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may vary depending on the enzyme's specific activity.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of cold methanol or by heating at 95°C for 3 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC or LC-MS to confirm the formation of this compound and to determine the conversion yield.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for chemical and enzymatic synthesis of this compound.
PPARα Signaling Pathway
Caption: Activation of PPARα signaling by this compound.
Application in Metabolic Studies
This compound is a valuable tool for investigating various aspects of cellular metabolism.
1. PPARα Activation Assays:
-
Principle: As a ligand for PPARα, this compound can be used to study the activation of this nuclear receptor and its downstream targets.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, AML12) that expresses PPARα.
-
Treatment: Treat the cells with varying concentrations of this compound (or its precursor, 8-methyldecanoic acid, which is cell-permeable and will be converted intracellularly).
-
Analysis:
-
Gene Expression: Analyze the expression of known PPARα target genes (e.g., CPT1A, ACOX1, FABP1) using quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Reporter Assays: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Measure luciferase activity to quantify PPARα activation.
-
-
2. Metabolic Flux Analysis (MFA):
-
Principle: By using isotopically labeled 8-methyldecanoic acid (e.g., ¹³C-labeled), it is possible to trace the metabolic fate of the carbon backbone of this compound through various metabolic pathways.
-
Methodology:
-
Isotope Labeling: Synthesize ¹³C-labeled 8-methyldecanoic acid and subsequently this compound. Alternatively, supplement cell culture media with ¹³C-labeled 8-methyldecanoic acid.
-
Cell Culture and Extraction: Culture cells in the presence of the labeled substrate until a metabolic steady state is reached. Quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment in downstream metabolites (e.g., intermediates of the TCA cycle, other fatty acids, amino acids) using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Flux Calculation: Use specialized software to calculate the metabolic fluxes through the relevant pathways based on the mass isotopomer distribution data.
-
3. Enzyme Activity and Inhibition Studies:
-
Principle: this compound can be used as a substrate to study the activity of enzymes involved in branched-chain fatty acid metabolism. It can also be tested as a potential inhibitor of other metabolic enzymes.
-
Methodology:
-
Enzyme Assays: Purify the enzyme of interest or use cell lysates. Incubate the enzyme with this compound and other necessary cofactors. Monitor the reaction progress by measuring the consumption of the substrate or the formation of the product using techniques like HPLC, spectrophotometry, or mass spectrometry.
-
Conclusion
The synthesis and application of this compound provide a powerful approach for elucidating the intricate roles of branched-chain fatty acids in metabolic regulation. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers in academia and industry to advance our understanding of metabolic diseases and to facilitate the development of novel therapeutic strategies.
References
Application Notes and Protocols for the Purification of Synthetic 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism and is of interest in various research and drug development contexts. The synthesis of this molecule results in a crude product that contains unreacted starting materials, byproducts, and other impurities. Effective purification is critical to ensure the accuracy and reproducibility of downstream applications. This document provides detailed protocols for the purification of synthetic this compound utilizing solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Strategy Overview
The purification of synthetic this compound is a multi-step process designed to remove both polar and nonpolar impurities. The general workflow involves an initial solid-phase extraction to enrich the acyl-CoA and remove excess reagents, followed by a high-resolution separation using RP-HPLC to isolate the pure this compound.
Caption: General workflow for the purification of synthetic this compound.
Experimental Protocols
I. Solid-Phase Extraction (SPE)
This initial step is designed to remove highly polar impurities, such as unreacted Coenzyme A, and salts from the crude synthesis reaction mixture. A C18 silica-based sorbent is effective for retaining the long-chain fatty acyl-CoA while allowing polar contaminants to be washed away.
Materials:
-
C18 SPE Cartridge
-
Crude synthetic this compound solution
-
Methanol (B129727) (MeOH)
-
Aqueous 10 mM NH4OAc
-
Deionized water
-
Vacuum manifold
Protocol:
-
Column Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 10 mL of deionized water.
-
Finally, pass 5 mL of aqueous 10 mM NH4OAc through the cartridge. Do not allow the column to go dry.
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound in a minimal amount of aqueous 10 mM NH4OAc:MeOH (95:5, v/v).
-
Load the dissolved sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of aqueous 10 mM NH4OAc to remove unbound, polar impurities.
-
Follow with a wash of 5 mL of aqueous 10 mM NH4OAc:MeOH (52:48, v/v) to remove less polar impurities.[1]
-
-
Elution:
-
Elute the enriched this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate and concentrate it under a stream of nitrogen or by rotary evaporation at 30°C.[1]
-
II. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Following SPE, RP-HPLC is employed for the final purification of this compound. A C18 column is used to separate the target molecule from structurally similar impurities based on hydrophobicity.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phases:
-
Solvent A: 75 mM KH2PO4, pH 4.9[2]
-
Solvent B: Acetonitrile
Protocol:
-
Sample Preparation:
-
Reconstitute the concentrated eluate from the SPE step in 200-500 µL of Solvent A.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
-
Chromatographic Separation:
-
Set the column temperature to 35°C.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the supernatant from the prepared sample onto the column.
-
Elute the sample using a binary gradient. The UV absorbance should be monitored at 260 nm.[2]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain a solid, purified product.
-
Store the lyophilized this compound at -80°C for long-term stability.[1]
-
Data Presentation
Table 1: HPLC Gradient for Purification of this compound
| Time (minutes) | Flow Rate (mL/min) | % Solvent A (75 mM KH2PO4, pH 4.9) | % Solvent B (Acetonitrile) |
| 0 | 0.5 | 56 | 44 |
| 80 | 0.5 | 50 | 50 |
| 85 | 0.5 | 0 | 100 |
| 95 | 0.5 | 0 | 100 |
| 100 | 0.5 | 56 | 44 |
| 110 | 0.5 | 56 | 44 |
This gradient is a starting point and may require optimization based on the specific impurity profile of the synthetic mixture.[3]
Table 2: Expected Purification Outcomes
| Purification Stage | Purity (%) | Recovery (%) | Key Impurities Removed |
| Crude Synthetic Product | 40-60 | 100 | Unreacted starting materials, byproducts |
| Post-SPE | 70-85 | 85-95 | Unreacted Coenzyme A, salts |
| Post-RP-HPLC | >95 | 70-80 | Isomers, structurally similar byproducts |
These values are typical and may vary depending on the synthesis efficiency and the precise conditions of purification.
Purity Analysis
The purity of the final product should be assessed using analytical LC-MS. This will confirm the molecular weight of the this compound and provide a more accurate determination of purity than UV absorbance alone.
Caption: Logical flow for purity analysis of the final product.
Conclusion
The described methods of solid-phase extraction followed by reversed-phase HPLC provide a robust and effective strategy for the purification of synthetic this compound. Adherence to these protocols will yield a highly purified product suitable for a wide range of research and development applications, ensuring data quality and experimental reliability. Optimization of the HPLC gradient may be necessary to achieve the best separation based on the specific impurity profile of the crude synthetic material.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in lipid metabolism. As an activated form of 8-methyldecanoic acid, it can be an intermediate in both anabolic and catabolic pathways. Accurate and sensitive quantification of this compound is crucial for understanding its metabolic functions and for the development of therapeutics targeting lipid metabolic disorders. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of this compound in biological samples. These tables are for illustrative purposes to demonstrate typical data presentation for such analyses.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Parent Ion (m/z) | [Calculated Molecular Weight + H]⁺ |
| Product Ion 1 (m/z) | [Parent Ion - 507]⁺ |
| Product Ion 2 (m/z) | 428.1 |
| Collision Energy (eV) | Optimized for specific instrument |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) |
Table 2: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (pmol) | R² | LLOQ (fmol) |
| This compound | 0.1 - 100 | > 0.995 | 5 |
Table 3: Quantification of this compound in Cell Lysates
| Cell Line | Treatment | This compound (pmol/10⁶ cells) |
| HepG2 | Control | 1.5 ± 0.2 |
| HepG2 | Fatty Acid Synthase Inhibitor | 0.8 ± 0.1 |
| MCF7 | Control | 2.3 ± 0.3 |
| MCF7 | Branched-Chain Amino Acid Supplement | 3.5 ± 0.4 |
Signaling Pathway Context
This compound is derived from the catabolism of branched-chain amino acids (BCAAs) like leucine. It can then enter various metabolic pathways, including fatty acid synthesis, where it can be incorporated into complex lipids, or it can undergo β-oxidation for energy production. The diagram below illustrates the metabolic context of branched-chain acyl-CoAs.
References
Application Notes and Protocols for 8-Methyldecanoyl-CoA in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 8-Methyldecanoyl-CoA in cell-based assays, primarily focusing on its role as a substrate for the enzyme Ghrelin O-acyltransferase (GOAT). The information is targeted towards researchers, scientists, and professionals in drug development investigating ghrelin acylation and its physiological implications.
Introduction
Ghrelin is a peptide hormone that plays a crucial role in regulating appetite, metabolism, and growth hormone release.[1] For ghrelin to exert its biological effects, it must be acylated, a post-translational modification catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[2][3][4] GOAT is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for transferring a fatty acyl group, typically an octanoyl group from octanoyl-CoA, to the serine-3 residue of the ghrelin peptide.[2][3][4] This acylation is essential for ghrelin to bind and activate its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a).[3]
This compound is a synthetic acyl-CoA that can be used as a substrate for GOAT in cell-based and in vitro assays to study the enzyme's activity and to screen for potential inhibitors. Its structure is analogous to the natural substrate, octanoyl-CoA, allowing it to participate in the ghrelin acylation process. Understanding the interaction of this compound with GOAT can provide insights into the substrate specificity of the enzyme and aid in the development of therapeutic agents targeting the ghrelin pathway for conditions such as obesity and metabolic disorders.[5]
Data Presentation
The following table summarizes key quantitative parameters for a typical GOAT activity assay using an acyl-CoA substrate. These values are based on assays performed with the commonly used substrate n-octanoyl-CoA and should be considered as a starting point for optimization when using this compound.
| Parameter | Value Range | Notes |
| Substrate Concentration | ||
| This compound | 1 - 50 µM | Optimal concentration should be determined empirically by titration. |
| Ghrelin Peptide (substrate) | 5 - 20 µM | A peptide containing the N-terminal sequence of ghrelin is sufficient.[2] |
| Enzyme Source | ||
| GOAT-expressing cell membranes | 10 - 50 µg protein/reaction | Crude membrane fractions from cells overexpressing GOAT are commonly used.[4] |
| Reaction Conditions | ||
| Incubation Time | 5 - 60 minutes | Time-course experiments are recommended to ensure measurements are in the linear range. |
| Incubation Temperature | 37°C | |
| pH | 7.0 - 8.0 | |
| Detection Method | ||
| ELISA | Varies | Dependent on antibody sensitivity and substrate turnover. |
| Radiometric Assay | Varies | Dependent on the specific activity of the radiolabeled acyl-CoA. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ghrelin acylation pathway and a typical experimental workflow for a GOAT activity assay.
Ghrelin Acylation and Signaling Pathway.
Experimental Workflow for a GOAT Activity Assay.
Experimental Protocols
The following are detailed protocols for performing a GOAT activity assay using this compound. These protocols are adapted from established methods for n-octanoyl-CoA and may require optimization.[4][6]
Protocol 1: In Vitro GOAT Activity Assay using Cell Membranes
This protocol describes a biochemical assay to measure the activity of GOAT in isolated cell membranes.
Materials:
-
GOAT Enzyme Source: Crude membrane fraction isolated from cells overexpressing GOAT (e.g., Sf9 insect cells or mammalian cells like HEK293 or CHO).[2][4]
-
Ghrelin Substrate: Synthetic ghrelin peptide (e.g., human ghrelin 1-28).
-
Acyl-CoA Substrate: this compound.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Detection System:
-
For ELISA: Anti-ghrelin capture antibody, HRP-conjugated detection antibody, and substrate (e.g., TMB).
-
For Radiometric Assay: [³H]-8-Methyldecanoyl-CoA and scintillation cocktail.
-
-
96-well microplate.
-
Plate reader (for ELISA) or scintillation counter (for radiometric assay).
Procedure:
-
Preparation of GOAT-containing Membranes:
-
Culture cells expressing GOAT.
-
Harvest cells and resuspend in hypotonic buffer.
-
Homogenize cells using a Dounce homogenizer or sonicator.
-
Perform ultracentrifugation to pellet the membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, prepare the reaction mixture containing:
-
GOAT-containing membranes (10-50 µg protein).
-
Ghrelin peptide (5-20 µM).
-
Assay buffer to the final volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (1-50 µM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., 10% acetic acid) or by heat inactivation (e.g., 95°C for 5 minutes).
-
-
Detection of Acylated Ghrelin:
-
ELISA-based Detection:
-
Coat a separate 96-well plate with a capture antibody specific for the C-terminus of ghrelin.
-
Add the reaction mixture to the coated wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the N-terminally acylated ghrelin.
-
Add the enzyme substrate and measure the resulting signal using a plate reader.
-
-
Radiometric Detection:
-
If using [³H]-8-Methyldecanoyl-CoA, the acylated ghrelin can be separated from the unreacted acyl-CoA (e.g., using nickel-coated beads if the ghrelin peptide is His-tagged).
-
The amount of incorporated radioactivity is then measured using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the amount of acylated ghrelin produced based on a standard curve.
-
Express GOAT activity as the rate of product formation (e.g., pmol/min/mg protein).
-
Protocol 2: Cell-Based Ghrelin Acylation Assay
This protocol describes an assay to measure GOAT activity within intact cells.
Materials:
-
Cell Line: A cell line that co-expresses both GOAT and ghrelin.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
8-Methyldecanoic Acid: The fatty acid precursor to this compound.
-
Lysis Buffer: e.g., RIPA buffer with protease inhibitors.
-
Detection System: ELISA kit for acylated ghrelin.[7]
Procedure:
-
Cell Culture and Treatment:
-
Plate the GOAT and ghrelin co-expressing cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing varying concentrations of 8-methyldecanoic acid. The cells will metabolize this into this compound.
-
Incubate the cells for a desired period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain the secreted acylated ghrelin.
-
Lyse the cells using a suitable lysis buffer to measure intracellular acylated ghrelin if desired.
-
-
Detection of Acylated Ghrelin:
-
Use a commercially available ELISA kit that specifically detects the acylated form of ghrelin to quantify the amount of acylated ghrelin in the cell culture supernatant and/or cell lysate.
-
-
Data Analysis:
-
Determine the concentration of acylated ghrelin produced by the cells.
-
Compare the levels of acylated ghrelin in treated versus untreated cells to assess the efficiency of 8-methyldecanoic acid utilization for ghrelin acylation.
-
The protocols and information provided in these application notes offer a comprehensive guide for the use of this compound in studying ghrelin acylation. By utilizing these methods, researchers can investigate the substrate specificity of GOAT, screen for potential inhibitors, and further elucidate the role of ghrelin in health and disease. It is important to note that optimization of the described protocols will be necessary to achieve the best results for specific experimental setups.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Enzymatic characterization of GOAT, ghrelin O-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cat-ELCCA: A Robust Method to Monitor the Fatty Acid Acyltransferase Activity of Ghrelin O-Acyltransferase (GOAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpco.com [alpco.com]
8-Methyldecanoyl-CoA as an Enzyme Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule that plays a significant role as a substrate in specific enzymatic reactions. As an activated form of 8-methyldecanoic acid, it is an intermediate in the biosynthesis of distinct secondary metabolites and may be involved in lipid signaling pathways. Understanding the enzymes that utilize this compound and the pathways in which it participates is crucial for research in areas such as natural product biosynthesis, metabolic engineering, and the study of lipid metabolism and its influence on cellular processes. These application notes provide a comprehensive overview of this compound as an enzyme substrate, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.
I. Enzymatic Utilization of this compound and its Analogs
The primary and most well-characterized enzyme known to utilize a derivative of this compound is Capsaicin (B1668287) Synthase (CS) , an acyltransferase (EC 2.3.1.-). This enzyme is pivotal in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species).
Capsaicin synthase catalyzes the condensation of a branched-chain fatty acyl-CoA with vanillylamine (B75263) to form an N-acylvanillylamine, the basic structure of capsaicinoids. Specifically, the unsaturated analog, trans-8-methyl-6-nonenoyl-CoA , is the direct precursor in the biosynthesis of capsaicin. Given the substrate promiscuity of many acyltransferases, it is highly probable that the saturated analog, this compound, can also serve as a substrate, leading to the formation of dihydrocapsaicin, another major capsaicinoid.
Quantitative Data for Capsaicin Synthase Activity
The following tables summarize the kinetic parameters for capsaicin synthase with its primary substrates. It is important to note that kinetic data for this compound itself is not extensively available in the literature; the data presented is for its direct precursor, 8-methyl-nonenoic acid, which is activated to its CoA ester in the assay.
Table 1: Kinetic Parameters for Capsaicin Synthase Substrates [1]
| Substrate | Km (μM) | Vmax (units/mg) |
| 8-Methyl-nonenoic acid | 8.2 ± 0.6 | 217 |
| Vanillylamine | 6.6 ± 0.5 | 181 |
Note: The specific activity of the recombinant capsaicin synthase was reported to be 62 μM capsaicin per mg of protein per hour, while the native enzyme showed a specific activity of 35 μM capsaicin per mg of protein per hour.[1]
Table 2: Substrate Specificity of Recombinant Capsaicin Synthase
II. Other Potential Enzymatic Reactions
While the role of this compound as a substrate for capsaicin synthase is well-established, its involvement in other metabolic pathways is less characterized but can be inferred from the general metabolism of branched-chain fatty acids.
A. Peroxisomal β-Oxidation
Branched-chain fatty acids can be metabolized through peroxisomal β-oxidation. This pathway involves a set of enzymes distinct from those of mitochondrial β-oxidation for straight-chain fatty acids. The initial step is catalyzed by a branched-chain acyl-CoA oxidase.[3] It is plausible that this compound can be a substrate for this pathway, leading to its degradation.
B. Acyl-CoA Dehydrogenases (ACADs)
Mitochondrial acyl-CoA dehydrogenases are a family of enzymes involved in fatty acid and branched-chain amino acid metabolism. While specific activity with this compound has not been reported, some ACADs exhibit activity towards other branched-chain acyl-CoAs.[4] Further research is needed to determine if any ACADs can utilize this compound as a substrate.
III. Experimental Protocols
A. Synthesis of trans-8-Methyl-6-Nonenoyl-CoA
As trans-8-methyl-6-nonenoyl-CoA is not commercially available, it needs to be synthesized from its corresponding fatty acid.
Materials:
-
trans-8-Methyl-6-nonenoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve trans-8-methyl-6-nonenoic acid and an equimolar amount of NHS in ethyl acetate.
-
Slowly add an equimolar amount of DCC dissolved in ethyl acetate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated ester.
-
In a separate vessel, dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~8.0).
-
Dissolve the NHS-activated ester in THF and add it dropwise to the CoA solution while stirring vigorously.
-
Continue stirring at room temperature for 2-4 hours.
-
Purify the resulting trans-8-methyl-6-nonenoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
B. Expression and Purification of Recombinant Capsaicin Synthase
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the capsaicin synthase gene (e.g., from Capsicum chinense) with a His-tag.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200).
-
SEC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged capsaicin synthase with elution buffer.
-
For further purification, concentrate the eluted fractions and load onto a size-exclusion chromatography column equilibrated with SEC buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity. Pool the fractions containing the purified enzyme.
C. Capsaicin Synthase Activity Assay
Materials:
-
Purified recombinant capsaicin synthase.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
trans-8-Methyl-6-nonenoyl-CoA (or this compound) stock solution.
-
Vanillylamine stock solution.
-
Reaction termination solution (e.g., 50% acetonitrile/10% formic acid).
-
HPLC system with a C18 column.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of vanillylamine (e.g., 250 µM), and the purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific concentration of the acyl-CoA substrate (e.g., 250 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of capsaicin (or dihydrocapsaicin) produced. Monitor the product at a suitable wavelength (e.g., 280 nm).
-
Calculate the enzyme activity based on the amount of product formed over time.
IV. Signaling Pathways and Logical Relationships
A. Capsaicinoid Biosynthesis Pathway
This pathway illustrates the synthesis of capsaicin, where this compound (or its unsaturated analog) is a key substrate.
Caption: Biosynthesis of capsaicinoids from amino acid precursors.
B. Experimental Workflow for Capsaicin Synthase Assay
This diagram outlines the key steps in expressing, purifying, and assaying the activity of recombinant capsaicin synthase.
Caption: Workflow for recombinant capsaicin synthase expression and activity assay.
C. Potential Signaling Role of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acyl-CoAs, including potentially this compound, have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[3]
Caption: Potential signaling pathway of branched-chain fatty acyl-CoAs via PPARα.
V. Conclusion
This compound and its analogs are valuable substrates for studying the activity and specificity of enzymes involved in specialized metabolic pathways, most notably capsaicinoid biosynthesis. The provided protocols for substrate synthesis, enzyme purification, and activity assays offer a foundation for researchers to investigate these processes further. Additionally, the potential role of branched-chain fatty acyl-CoAs in nuclear receptor signaling opens up avenues for research into the broader regulatory functions of these molecules in cellular metabolism. These tools and information can aid in the development of novel biocatalytic processes and provide insights into the metabolic basis of cellular function and disease.
References
- 1. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays of 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) ester. The study of its metabolism is crucial for understanding various physiological and pathological processes, including fatty acid oxidation and the catabolism of branched-chain amino acids. Deficiencies in the enzymes that process branched-chain acyl-CoAs can lead to serious metabolic disorders. Consequently, robust and reliable enzymatic assays are essential for screening for potential enzyme deficiencies and for the discovery of drugs that modulate the activity of these enzymes.
This document provides detailed application notes and protocols for the development of enzymatic assays for this compound. The primary focus is on a highly sensitive and specific coupled enzymatic assay using Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), an enzyme known to metabolize branched-chain acyl-CoAs.
Principle of the Assay
The proposed assay is a coupled-enzyme, fluorescence-based method that measures the activity of an acyl-CoA dehydrogenase with this compound as a substrate. The principle of this assay is as follows:
-
Dehydrogenation: In the primary reaction, an acyl-CoA dehydrogenase (e.g., ACADSB) catalyzes the oxidation of this compound, introducing a double bond and transferring electrons to an electron transfer flavoprotein (ETF).
-
ETF Reduction: The ETF is reduced by accepting electrons from the acyl-CoA dehydrogenase.
-
Fluorescence Quenching: The fluorescence of ETF is quenched upon its reduction. The rate of decrease in fluorescence is directly proportional to the rate of this compound oxidation and thus to the activity of the acyl-CoA dehydrogenase.
This assay format, known as the ETF fluorescence reduction assay, is a gold standard for measuring the activity of acyl-CoA dehydrogenases due to its sensitivity and continuous nature.[1]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Comments |
| This compound | Custom Synthesis or MedChemExpress | HY-CE01370 | See Protocol 2 for synthesis if not commercially available. |
| Recombinant Human Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | Various | - | Ensure high purity and activity. |
| Recombinant Porcine Electron Transfer Flavoprotein (ETF) | Various | - | Can be expressed and purified as per established protocols.[1] |
| Potassium Phosphate Monobasic (KH2PO4) | Sigma-Aldrich | P5655 | For buffer preparation. |
| Potassium Phosphate Dibasic (K2HPO4) | Sigma-Aldrich | P8281 | For buffer preparation. |
| EDTA | Sigma-Aldrich | E9884 | For buffer preparation. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | To prevent enzyme denaturation and non-specific binding. |
| 96-well black, clear-bottom microplates | Corning | 3603 | For fluorescence measurements. |
| Fluorescence microplate reader | Various | - | Capable of excitation at ~340 nm and emission at ~490 nm. |
Experimental Protocols
Protocol 1: ETF Fluorescence Reduction Microplate Assay for this compound Dehydrogenase Activity
This protocol is adapted from the established ETF fluorescence reduction assay for other acyl-CoAs and is optimized for a 96-well microplate format.[1]
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 0.5 mM EDTA, pH 7.2.
-
Enzyme Dilution Buffer: Assay Buffer containing 0.1% (w/v) BSA.
-
This compound Stock Solution: Prepare a 10 mM stock solution in water. Store at -80°C.
-
ACADSB Working Solution: Dilute recombinant human ACADSB in Enzyme Dilution Buffer to a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
-
ETF Working Solution: Dilute recombinant porcine ETF in Assay Buffer to a final concentration of 2-5 µM.
2. Assay Procedure:
-
To each well of a 96-well black, clear-bottom microplate, add the following components in the order listed:
-
150 µL of Assay Buffer
-
10 µL of ETF Working Solution (final concentration 1-2.5 µM)
-
10 µL of ACADSB Working Solution (final concentration 0.5-5 nM)
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 10 µL of a serial dilution of this compound (to achieve final concentrations ranging from 0.1 µM to 100 µM) to each well. For routine assays, a saturating concentration (e.g., 5-10 times the Km) should be used.
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 490 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Determine the initial rate of the reaction (linear portion of the curve) for each substrate concentration. This is typically expressed as the change in fluorescence units per minute (ΔFU/min).
-
To determine the kinetic parameters (Km and Vmax), plot the initial rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation using a suitable software (e.g., GraphPad Prism).
Protocol 2: Synthesis of this compound
If this compound is not commercially available, it can be synthesized from 8-methyldecanoic acid using a well-established method involving the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
1. Materials:
-
8-Methyldecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Reverse-phase C18 column for purification
2. Synthesis Procedure:
-
Activation of 8-Methyldecanoic Acid:
-
Dissolve 8-methyldecanoic acid (1 equivalent) in anhydrous THF.
-
Add CDI (1.1 equivalents) and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a 0.5 M NaHCO3 solution.
-
Slowly add the activated 8-methyldecanoic acid solution to the Coenzyme A solution with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate to remove any unreacted fatty acid and byproducts.
-
The aqueous phase containing this compound can be purified by solid-phase extraction on a C18 column. Elute with a gradient of acetonitrile (B52724) in water.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
3. Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Data Presentation
The quantitative data from the enzymatic assays should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Parameter | Value | Units |
| Enzyme | Recombinant Human ACADSB | - |
| Substrate | This compound | - |
| Km | To be determined empirically | µM |
| Vmax | To be determined empirically | ΔFU/min/mg enzyme |
| Optimal pH | 7.2 | - |
| Optimal Temperature | 37 | °C |
| Assay Wavelengths (Ex/Em) | 340/490 | nm |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts of the enzymatic assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a robust enzymatic assay for this compound. The ETF fluorescence reduction assay, coupled with the use of Short/Branched-Chain Acyl-CoA Dehydrogenase, provides a sensitive and specific method for studying the metabolism of this important branched-chain acyl-CoA. The successful implementation of this assay will be invaluable for researchers in the fields of metabolic diseases and drug discovery.
References
Application Note: Quantification of 8-Methyldecanoyl-CoA in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs in biological matrices is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and selective method for the quantification of acyl-CoAs.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples such as plasma, serum, and cultured cells.
Principle
The method described herein utilizes a robust sample preparation procedure involving protein precipitation and extraction of acyl-CoAs. Quantification is achieved by reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) operating in positive ion mode. The use of an appropriate odd-chain-length fatty acyl-CoA as an internal standard ensures accuracy and corrects for matrix effects and variations in extraction recovery.[3]
Materials and Reagents
-
This compound analytical standard
-
Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain internal standard (ISTD)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Ammonium acetate
-
5-Sulfosalicylic acid (SSA) dihydrate
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (e.g., Heptadecanoyl-CoA) in a solution of 50% acetonitrile in water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% acetonitrile. These will be used to construct the calibration curve.
-
Internal Standard Working Solution (10 µM): Prepare a working solution of the internal standard in 50% acetonitrile.
Sample Preparation and Extraction
The following protocols are provided for plasma/serum and cultured cells.
2.1. Plasma/Serum Extraction
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.
2.2. Cultured Cell Extraction
-
Aspirate the culture medium and wash the cells (approximately 1-5 million cells) twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol/water (v/v) to the cell plate or pellet.[4]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the extract in 100 µL of 50% acetonitrile in water.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[5][6] The precursor ion will be the [M+H]+ of this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated [M+H]+ | Calculated [M+H-507]+ | Optimized |
| Heptadecanoyl-CoA (ISTD) | 1020.4 | 513.4 | Optimized |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison across different sample groups.
Table 1: Quantification of this compound in Biological Samples
| Sample ID | Sample Type | This compound Concentration (pmol/mL or pmol/10^6 cells) | Standard Deviation |
| Control 1 | Plasma | Value | Value |
| Control 2 | Plasma | Value | Value |
| Treated 1 | Plasma | Value | Value |
| Treated 2 | Plasma | Value | Value |
| Cell Line A | Cells | Value | Value |
| Cell Line B | Cells | Value | Value |
Visualizations
Experimental Workflow
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cri.utsw.edu [cri.utsw.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methyldecanoyl-CoA Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in various biological processes, including cellular signaling, energy metabolism, and membrane fluidity. As research into the specific functions of BCFAs expands, the need for well-characterized analytical standards becomes critical for accurate identification and quantification in biological matrices.
These application notes provide detailed protocols for the synthesis, purification, characterization, and quantification of this compound, serving as a comprehensive guide for researchers utilizing this standard in their studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C32H56N7O17P3S | Calculated |
| Molecular Weight | 951.81 g/mol | Calculated |
| Exact Mass | 951.2721 g/mol | Calculated |
| Appearance | White to off-white powder | Expected |
| Solubility | Soluble in aqueous buffers (pH 4-7) and methanol (B129727) | [1] |
| Storage | Store at -80°C as a lyophilized powder or in acidic aqueous solution to minimize degradation. | [1] |
Synthesis and Purification of this compound
The synthesis of this compound is a two-step process involving the synthesis of the precursor fatty acid, 8-methyldecanoic acid, followed by its enzymatic or chemical conversion to the corresponding CoA thioester.
Part 1: Synthesis of 8-Methyldecanoic Acid
A common route for the synthesis of 8-methyldecanoic acid involves a Grignard reaction, as outlined in various synthetic chemistry resources.[2]
Experimental Protocol:
-
Grignard Reagent Formation: React 1-bromo-2-methylbutane (B81432) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Coupling Reaction: React the Grignard reagent with a suitable 6-carbon electrophile, such as 6-bromohexanenitrile, in the presence of a copper catalyst (e.g., cuprous bromide).[2]
-
Hydrolysis: Hydrolyze the resulting nitrile to the carboxylic acid using a strong acid or base.
-
Purification: Purify the final product, 8-methyldecanoic acid, by distillation or column chromatography.
Part 2: Synthesis of this compound
The conversion of 8-methyldecanoic acid to its CoA ester can be achieved through chemical or enzymatic methods. Chemo-enzymatic methods are often preferred for their high yield and specificity.[3]
Experimental Protocol (Chemo-enzymatic):
-
Activation of Carboxylic Acid: Activate 8-methyldecanoic acid by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., ethyl acetate) to form an NHS ester.[4]
-
Thioesterification: React the NHS ester of 8-methyldecanoic acid with the free thiol of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate solution, pH ~8) to form this compound.
-
Purification: Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Lyophilization: Lyophilize the purified product to obtain a stable powder.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the characterization and quantification of acyl-CoAs due to its high sensitivity and specificity.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Mass Spectrometric Parameters:
The following table summarizes the expected mass transitions for this compound that can be used for targeted analysis.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 952.28 | [M+H]+ |
| Product Ion (Q3) - Quantifier | m/z 445.11 | [M-507+H]+, corresponding to the acyl chain fragment after neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] |
| Product Ion (Q3) - Qualifier | m/z 428.04 | Fragment corresponding to the CoA moiety.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized this compound.
Experimental Protocol:
-
Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Characteristic signals for the acyl chain and the CoA moiety should be present and can be compared to known spectra of similar acyl-CoAs.[7][8][9]
Quantitative Analysis Protocol
This protocol outlines a method for the quantification of this compound in biological samples using LC-MS/MS and an internal standard.
1. Sample Preparation (from cell culture):
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of LC-MS grade water with 10 mM ammonium acetate, pH 6.8, for analysis.[1]
2. Calibration Curve:
-
Prepare a stock solution of the this compound analytical standard of known concentration.
-
Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Spike each calibration standard with the same concentration of the internal standard as used in the samples.
-
Analyze the calibration standards by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
3. Data Analysis:
-
Analyze the prepared biological samples using the same LC-MS/MS method as for the calibration curve.
-
Determine the peak area ratio of this compound to the internal standard in the samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Signaling Pathway and Biological Relevance
Branched-chain fatty acyl-CoAs, including molecules structurally similar to this compound, have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[10][11] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.
The activation of PPARα by ligands such as this compound leads to the transcription of genes involved in fatty acid oxidation. This suggests a role for branched-chain acyl-CoAs in modulating metabolic pathways.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed PPARα signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for this compound analysis.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113582821A - A kind of preparation method of 8-methyldecanal - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. Ring current effects in the active site of medium-chain Acyl-CoA dehydrogenase revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: A Detailed LC-MS/MS Method for Medium-Chain Acyl-CoA Profiling
Abstract
Medium-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid β-oxidation and are implicated in various metabolic processes and diseases. Their accurate quantification is paramount for understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive profiling of medium-chain acyl-CoAs in biological matrices. We provide a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data to facilitate the implementation of this method in research and clinical laboratories.
Introduction
Acyl-CoAs are essential metabolites that participate in numerous cellular functions, including energy production through β-oxidation, lipid synthesis, and post-translational modification of proteins.[1][2] Medium-chain acyl-CoAs (MC-acyl-CoAs), typically with carbon chain lengths ranging from C6 to C12, are key players in the fatty acid oxidation pathway.[3] Deficiencies in enzymes involved in their metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to life-threatening metabolic crises.[4][5][6] Therefore, the precise measurement of MC-acyl-CoA levels is crucial for both basic research and the diagnosis of inherited metabolic disorders.[5]
Liquid chromatography-tandem mass spectrometry has emerged as the premier analytical technique for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of these molecules in a single run.[1][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable LC-MS/MS method for MC-acyl-CoA profiling.
Metabolic Pathway of Medium-Chain Acyl-CoAs
Medium-chain fatty acids are primarily metabolized within the mitochondria through the β-oxidation spiral. This process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. MCAD is a key enzyme that catalyzes the initial dehydrogenation step for medium-chain acyl-CoAs.[3]
Experimental Protocol
This protocol outlines a validated method for the extraction and quantification of medium-chain acyl-CoAs from cellular or tissue samples.
Materials and Reagents
-
Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Ammonium Acetate (NH4OAc)
-
5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or other odd-chain acyl-CoA.[8]
-
Medium-chain acyl-CoA standards (e.g., C6:0, C8:0, C10:0, C12:0)
Sample Preparation
Effective extraction is critical for accurate acyl-CoA analysis. Many protocols utilize a deproteinization step followed by solid-phase extraction (SPE) to purify and concentrate the analytes.[7][9]
-
Homogenization: Homogenize ~20-50 mg of tissue or 1-5 million cells in a cold extraction buffer (e.g., 2.5% SSA in water).[9]
-
Internal Standard Spiking: Add the internal standard (e.g., C15:0-CoA) to the homogenate to a final concentration of 1 µM.
-
Deproteinization: Vortex the mixture vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm[7]
-
Autosampler Temperature: 4°C[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.6[11]
-
Mobile Phase B: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate[11]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 50 |
| 12.1 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
Mass Spectrometry (MS):
-
MS System: AB SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Desolvation Temperature: 500°C[1]
-
Desolvation Gas Flow: 500 L/h (Nitrogen)[1]
-
Collision Gas: Argon[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram
Quantitative Data
The developed method demonstrates excellent linearity, sensitivity, and accuracy for the quantification of medium-chain acyl-CoAs. The following table summarizes the key quantitative parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (R²) | LOD (nM) | LOQ (nM) |
| Hexanoyl-CoA (C6:0) | 868.3 | 361.3 | > 0.99 | 0.5 | 1.5 |
| Octanoyl-CoA (C8:0) | 896.4 | 389.3 | > 0.99 | 0.3 | 1.0 |
| Decanoyl-CoA (C10:0) | 924.4 | 417.3 | > 0.99 | 0.4 | 1.2 |
| Dodecanoyl-CoA (C12:0) | 952.5 | 445.4 | > 0.99 | 0.6 | 2.0 |
| C15:0-CoA (IS) | 994.5 | 487.4 | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) were determined as signal-to-noise ratios of 3 and 10, respectively.[7] The common fragmentation pattern for acyl-CoAs in positive ion mode involves the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the molecule.[10]
Data Analysis
Data acquisition and processing are performed using the instrument-specific software (e.g., Analyst, MassLynx). Peak areas for each analyte are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentrations of the analytes in the samples are then determined from this calibration curve.
Conclusion
This application note details a sensitive and reliable LC-MS/MS method for the profiling of medium-chain acyl-CoAs. The provided protocol, from sample preparation to data analysis, offers a comprehensive framework for researchers to implement this powerful analytical technique. The ability to accurately quantify these critical metabolic intermediates will undoubtedly advance our understanding of cellular metabolism and the molecular basis of metabolic diseases, and aid in the development of novel therapeutic strategies.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability of 8-Methyldecanoyl-CoA in aqueous solution
Welcome to the technical support center for 8-Methyldecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term stability, this compound should be stored at temperatures below -15°C under an inert atmosphere, such as nitrogen, and protected from light. Before use, it is crucial to allow the container to warm to room temperature to prevent condensation, which can introduce water and promote hydrolysis.
Q2: What is the general stability of this compound in aqueous solutions?
A2: Acyl-CoA molecules, including this compound, are known to be unstable in aqueous solutions. The thioester bond is susceptible to hydrolysis, and this degradation is influenced by factors such as pH, temperature, and the presence of certain enzymes or chemicals. Stability tends to decrease as the length of the fatty acyl chain increases.
Q3: In what type of solvent should I dissolve this compound for experimental use?
A3: Due to the inherent instability in purely aqueous solutions, it is often recommended to prepare fresh solutions immediately before use. For improved short-term stability, consider reconstituting this compound in methanol (B129727) or a solution containing 50% methanol and 50% of a volatile buffer like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
Q4: Can I freeze and thaw my aqueous stock solution of this compound?
A4: While some studies suggest that frozen aliquots of acyl-CoA solutions can be stable for several weeks at -20°C, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes to minimize degradation.
Q5: What are the primary degradation products of this compound in an aqueous solution?
A5: The primary degradation pathway is the hydrolysis of the thioester bond, which results in the formation of coenzyme A (CoA-SH) and 8-methyldecanoic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot that has not been subjected to previous freeze-thaw cycles. Verify the integrity of the stock solution using a stability assessment protocol. |
| Low or no biological activity observed | Complete or significant hydrolysis of the this compound. | Ensure that the pH of your experimental buffer is within a stable range (ideally slightly acidic to neutral). Avoid highly alkaline or acidic conditions. Minimize the time the compound spends in aqueous solution before the assay. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the long-chain acyl-CoA. | Consider using a co-solvent like DMSO in your initial stock preparation before diluting into the final aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. |
| Interference in analytical measurements (e.g., LC-MS) | Contaminants from handling or storage. | Use high-purity solvents and reagents. Ensure that all labware is scrupulously clean. When preparing samples for LC-MS, use appropriate extraction and cleanup procedures to remove interfering substances.[2] |
Stability Data Summary
| Solvent/Solution | Temperature | Stability over 24 hours | Recommendation |
| Water | Room Temperature | Low | Not recommended for storage. Prepare fresh. |
| 50 mM Ammonium Acetate (pH 7) | Room Temperature | Moderate | Use for immediate applications. |
| Methanol | Room Temperature | High | Recommended for reconstitution of dry samples. |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Room Temperature | High | A good option for short-term storage and use in experiments.[1] |
| Frozen Aqueous Solution (-20°C) | -20°C | Moderate to High | Suitable for storing single-use aliquots for several weeks. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), weigh the desired amount of the compound.
-
Dissolve the solid in high-purity methanol to a desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or lower.
Protocol 2: General Protocol for Assessing Aqueous Stability by LC-MS/MS
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer.
-
Preparation of Test Solutions:
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Spike the buffer with a known concentration of this compound from a fresh methanolic stock solution. The final methanol concentration should be kept low (e.g., <1%) to minimize its effect on stability while ensuring solubility.
-
Prepare several identical samples for analysis at different time points.
-
-
Incubation:
-
Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the test solution.
-
Immediately quench the degradation by adding an equal volume of cold methanol or by snap-freezing in liquid nitrogen.
-
Prepare the samples for LC-MS/MS analysis. This may involve protein precipitation (if in a biological matrix) followed by centrifugation.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound. A C18 reversed-phase column is typically used for separation.[2]
-
Monitor the parent ion and a specific fragment ion of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors affecting the hydrolysis of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methyldecanoyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyldecanoyl-CoA.
Troubleshooting Guide
Issue: Low Yield of this compound
Low yields can arise from inefficiencies in either the synthesis of the 8-methyldecanoic acid precursor or its subsequent conversion to the CoA ester.
| Potential Cause | Troubleshooting Steps |
| 8-Methyldecanoic Acid Synthesis (Grignard Route) | |
| Incomplete Grignard reagent formation | Ensure magnesium turnings are fresh and the reaction is initiated properly (e.g., using a crystal of iodine). All glassware must be rigorously dried to prevent quenching of the Grignard reagent. |
| Side reactions of the Grignard reagent | Use a less reactive Grignard reagent or add it slowly at a low temperature to minimize side reactions like Wurtz coupling. |
| Incomplete reaction with the electrophile | Ensure stoichiometric amounts of reactants and adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Acyl-CoA Synthesis (CDI Method) | |
| Incomplete activation of 8-methyldecanoic acid | Use a slight excess of carbonyldiimidazole (CDI) to ensure complete formation of the acyl-imidazolide intermediate. Ensure anhydrous reaction conditions. |
| Hydrolysis of the acyl-imidazolide intermediate | Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated intermediate. |
| Degradation of Coenzyme A | Use high-quality Coenzyme A and handle it according to the supplier's recommendations. Avoid prolonged exposure to acidic or basic conditions. |
Issue: Presence of Impurities in the Final Product
Impurities can originate from starting materials, side reactions, or degradation of the product. Purification is a critical step to obtain high-purity this compound.
| Impurity | Potential Source | Identification & Removal |
| Unreacted 8-methyldecanoic acid | Incomplete conversion to the CoA ester. | HPLC-MS can distinguish between the free acid and the CoA ester based on mass and retention time. Purification can be achieved by reverse-phase HPLC. |
| Symmetrical anhydride (B1165640) of 8-methyldecanoic acid | A side product of the activation step, particularly when using methods other than CDI. | This impurity will have a different mass than the desired product and can be detected by MS. It can be removed by HPLC purification. |
| N-acyl impurity | If CDI is used in excess, it can react with the adenine (B156593) moiety of Coenzyme A. | This can be a challenging impurity to remove. Optimization of the CDI stoichiometry is crucial. HPLC may be able to separate this impurity. |
| Decarboxylated byproducts | While less common for saturated fatty acids, some activation methods can cause decarboxylation, leading to shorter-chain acyl-CoAs.[1] | GC-MS or LC-MS can identify these shorter-chain species. Careful selection of the activation method and reaction conditions can minimize this. |
| Biphenyl (if phenyl-containing Grignard is used as a reference) | A common byproduct of Grignard reactions involving phenylmagnesium bromide. | While not directly applicable to 8-methyldecanoic acid synthesis, it's a known impurity in similar reactions and can be removed by recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective approach is a two-step synthesis. First, 8-methyldecanoic acid is synthesized, often via a Grignard reaction. A typical route involves the reaction of a Grignard reagent derived from a branched alkyl halide (e.g., 1-bromo-2-methylbutane) with a suitable electrophile containing the remaining carbon chain. The resulting 8-methyldecanoic acid is then converted to its Coenzyme A thioester. A widely used method for this conversion is the activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
Q2: How can I monitor the progress of the reaction to form this compound?
A2: The reaction can be monitored by checking for the disappearance of the free thiol group of Coenzyme A using Ellman's reagent.[1] Additionally, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique to monitor the formation of the product and the consumption of starting materials. It allows for the separation and identification of 8-methyldecanoic acid, Coenzyme A, and this compound based on their distinct retention times and mass-to-charge ratios.[2][3]
Q3: What are the key considerations for purifying this compound?
A3: Purification is typically achieved using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile. The fractions containing the pure product are collected and can be lyophilized to obtain the final product as a solid.
Q4: What are the expected masses for this compound and its common impurities in mass spectrometry?
A4: The expected masses will depend on the ionization state. For positive ion mode electrospray ionization (ESI+), you would expect to see the following [M+H]⁺ ions:
| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| 8-Methyldecanoic acid | C₁₁H₂₂O₂ | 187.1693 |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 768.1232 |
| This compound | C₃₂H₅₆N₇O₁₇P₃S | 936.2824 |
| Symmetrical anhydride of 8-methyldecanoic acid | C₂₂H₄₂O₃ | 355.3156 |
Q5: Can enzymatic methods be used for the synthesis of this compound?
A5: Yes, enzymatic synthesis is a viable alternative. Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of acyl-CoA thioesters from a fatty acid, ATP, and Coenzyme A. While this method can offer high specificity and milder reaction conditions, it may require the identification and purification of a suitable ACS that efficiently utilizes 8-methyldecanoic acid as a substrate.
Experimental Protocols
A detailed experimental protocol for the chemical synthesis of acyl-CoAs using the symmetric anhydride method is available.[1] For analysis, a comprehensive LC-MS/MS method for the quantification of various acyl-CoAs has been described.[3][4][5]
Visualizations
Below is a logical workflow for troubleshooting common issues during this compound synthesis.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of acyl-Coenzyme A (acyl-CoA) species by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you navigate your experiments successfully.
Sample Preparation & Extraction
Question 1: I am seeing low recovery of my acyl-CoA analytes. What are the best extraction methods?
Answer: Low recovery of acyl-CoAs is a frequent issue stemming from their inherent instability and the complexity of biological matrices. The choice of extraction solvent is critical and depends on the chain length of the acyl-CoAs of interest.
-
For a broad range of short- to long-chain acyl-CoAs: A mixed organic-aqueous solvent system is often effective. A commonly used mixture is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).[1] This method facilitates the extraction of both hydrophilic and hydrophobic acyl-CoA species.
-
For short-chain acyl-CoAs and to avoid solid-phase extraction (SPE): Using 5-sulfosalicylic acid (SSA) for protein precipitation can be advantageous.[2] An extraction with 2.5% (w/v) SSA has been shown to effectively deproteinize samples while preserving short-chain acyl-CoAs and their biosynthetic precursors, which might otherwise be lost during SPE.[2]
-
For long-chain acyl-CoAs (LCACoAs): An extraction using a combination of potassium phosphate (B84403) buffer and an organic solvent mix like acetonitrile:2-propanol:methanol can be employed.[3]
It is crucial to perform extractions on ice and process samples immediately to minimize degradation.[1][3]
Question 2: My acyl-CoA samples seem to be degrading quickly. How can I improve their stability?
Answer: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, including hydrolysis.[4][5] To enhance stability:
-
Immediate Processing: Process tissue samples immediately after collection. Freeze-clamping in liquid nitrogen is a common practice to quench enzymatic activity.[1]
-
Low Temperatures: Keep samples on ice throughout the extraction procedure.[3] For long-term storage, store extracts as dry pellets at -80°C.[6]
-
pH Control: Acyl-CoAs are more stable in acidic to neutral pH. Some extraction methods utilize acidic conditions (e.g., perchloric acid or SSA) to aid in protein precipitation and stabilization.[1][2] However, strongly acidic or alkaline aqueous solutions can promote hydrolysis.[4]
-
Reconstitution Solvent: The choice of solvent for reconstituting the dried extract is important. Methanol has been shown to provide good stability for acyl-CoAs.[4] Ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can also stabilize most acyl-CoA compounds.[6]
Question 3: Should I use an internal standard? If so, which one?
Answer: Yes, using an internal standard is highly recommended to control for variability in sample extraction and to correct for matrix effects.[2]
-
Odd-Chain Acyl-CoAs: For long-chain acyl-CoA analysis, odd-chain species like heptadecanoyl-CoA (C17:0-CoA) are often used as they are not naturally abundant in most biological systems.[3][7]
-
Isotopically Labeled Standards: Stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) are the gold standard as they have nearly identical chemical and physical properties to the endogenous analytes, ensuring similar extraction recovery and ionization efficiency.[8]
-
For Short-Chain Acyl-CoAs: Crotonoyl-CoA has been successfully used as an internal standard in methods analyzing short-chain acyl-CoAs.[2]
Liquid Chromatography
Question 4: I am observing poor peak shapes (tailing or broadening) for my acyl-CoA peaks. How can I improve my chromatography?
Answer: Poor peak shape is a common chromatographic issue that can affect resolution and quantification. Several factors can contribute to this:
-
Column Choice: Reversed-phase columns (e.g., C8 or C18) are frequently used for acyl-CoA analysis.[3][9] The choice between C8 and C18 will depend on the hydrophobicity of the acyl-CoAs being analyzed, with C18 providing more retention for longer chains. For a wider range of polarities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[10]
-
Mobile Phase Composition:
-
The use of ammonium hydroxide (B78521) in the mobile phase can improve peak shape for long-chain acyl-CoAs on reversed-phase columns.[3]
-
Ensure the mobile phase modifier (e.g., formic acid, ammonium acetate) is fresh and of high quality.[11]
-
-
Flow Rate and Gradient: Optimizing the flow rate and gradient slope can lead to sharper peaks. Faster gradients and flow rates can sometimes sharpen peaks, but this needs to be balanced with achieving adequate separation.[12]
-
Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak shape.[12]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.[11]
Question 5: I am struggling to separate isobaric acyl-CoA species. What can I do?
Answer: The separation of isomers (e.g., butyryl-CoA and isobutyryl-CoA) is a significant challenge.
-
Chromatographic Optimization: Fine-tuning the chromatographic method is essential. This includes experimenting with different column chemistries (e.g., different C18 phases, phenyl-hexyl columns) and mobile phase compositions.
-
Ion-Pairing Reagents: Historically, ion-pairing reagents have been used to improve the retention and separation of polar analytes like short-chain acyl-CoAs. However, they can cause significant ion suppression in the mass spectrometer and are often difficult to completely wash out of the LC system.[13]
-
High-Resolution Mass Spectrometry: While not a chromatographic solution, high-resolution mass spectrometry can sometimes help distinguish between isomers based on subtle mass differences if their elemental compositions differ.
Mass Spectrometry
Question 6: I am experiencing significant ion suppression in my analysis. How can I identify and mitigate it?
Answer: Ion suppression is a major matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[14][15]
-
Identification: To check for ion suppression, you can perform a post-extraction spike experiment. Compare the signal of an analyte in a clean solvent to the signal of the same amount of analyte spiked into a sample extract after the extraction process. A lower signal in the sample extract indicates ion suppression.[14]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[2]
-
Optimize Chromatography: Improve the chromatographic separation to ensure that the acyl-CoAs elute in a region free from major interfering compounds.[15]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[14]
-
Use an Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for ion suppression, as it will be affected similarly to the analyte.[7]
-
Question 7: Which ionization mode and MS/MS transitions should I use for acyl-CoA quantification?
Answer:
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of short-chain and long-chain acyl-CoAs as it has been shown to be more sensitive.[2][16]
-
MS/MS Fragmentation and Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode. A common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[2][17] Therefore, for quantification using Multiple Reaction Monitoring (MRM), the transition from the protonated precursor ion [M+H]⁺ to the product ion corresponding to the acyl chain [M-507+H]⁺ is typically monitored.[2] A secondary, qualifying transition to a fragment at m/z 428, representing a part of the CoA moiety, can also be used for confirmation.[2][17]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method that avoids the need for solid-phase extraction.[2]
-
Sample Homogenization: For tissue samples, homogenize the frozen tissue in a pre-chilled tube. For cultured cells, collect the cell pellet.
-
Protein Precipitation: Add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the sample.
-
Vortex and Incubate: Vortex the sample vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
LC-MS Analysis: Directly inject the supernatant into the LC-MS system.
Protocol 2: Extraction of Long-Chain Acyl-CoAs
This protocol is a modification of a previously described method for long-chain acyl-CoAs.[3]
-
Sample Preparation: Place approximately 40 mg of frozen tissue into a tube containing 0.5 mL of freshly prepared, ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).
-
Internal Standard Addition: Add an appropriate amount of internal standard (e.g., 20 ng of heptadecanoyl-CoA).
-
Homogenization: Add 0.5 mL of an ice-cold acetonitrile:2-propanol:methanol (3:1:1) solution and homogenize the sample on ice.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Extraction Solvent Efficiency for Acyl-CoAs
| Acyl-CoA Species | Extraction Solvent: 80% Methanol (Relative MS Intensity) | Extraction Solvent: with Formic Acid (Relative MS Intensity) |
| Free CoA | High | Very Poor/No Signal |
| Acetyl-CoA | High | Very Poor/No Signal |
| Malonyl-CoA | High | Very Poor/No Signal |
| Propionyl-CoA | High | Very Poor/No Signal |
| Butyryl-CoA | High | Very Poor/No Signal |
| Palmitoyl-CoA | High | Very Poor/No Signal |
| Data summarized from findings indicating that 80% methanol yields the highest MS intensities for a range of acyl-CoAs, while the presence of formic acid is detrimental.[6] |
Table 2: Optimized Mass Spectrometry Parameters for Selected Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | 30 |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | 30 |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 527.3 | 30 |
| Stearoyl-CoA (C18:0) | 1034.6 | 525.5 | 30 |
| Oleoyl-CoA (C18:1) | 1032.6 | 523.1 | 30 |
| This table presents example MRM transitions and a consistent collision energy for the analysis of various long-chain acyl-CoAs in positive ESI mode.[3] |
Visualizations
Experimental Workflow for Acyl-CoA Quantification
Caption: A generalized workflow for acyl-CoA quantification by LC-MS.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. support.waters.com [support.waters.com]
- 12. how to get sharper peak shape? - Chromatography Forum [chromforum.org]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays with 8-Methyldecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methyldecanoyl-CoA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for preparing this compound for an enzymatic assay?
A1: Proper preparation of this compound is critical for reproducible results. Key considerations include:
-
Solubility: this compound, like other long-chain acyl-CoAs, may have limited solubility in aqueous buffers. It is recommended to dissolve it in a small amount of an organic solvent like DMSO before preparing aqueous stocks. Final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Stability: Acyl-CoAs are susceptible to hydrolysis, especially at alkaline or strongly acidic pH. Prepare stock solutions fresh and store them on ice. For long-term storage, aliquots should be kept at -80°C.[1]
-
Purity: Ensure the purity of your this compound, as impurities can interfere with the assay. Purity can be assessed by methods like HPLC.
Q2: Which types of enzymes are expected to utilize this compound as a substrate?
A2: this compound is a substrate for enzymes involved in fatty acid metabolism. These primarily include:
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of β-oxidation. Medium-chain acyl-CoA dehydrogenase (MCAD) and some long-chain acyl-CoA dehydrogenases (LCAD) may exhibit activity with this branched-chain substrate.
-
Acyl-CoA Synthetases (ACSs): These enzymes activate fatty acids by ligating them to Coenzyme A. Long-chain acyl-CoA synthetases can activate 8-methyldecanoic acid to form this compound.[2][3]
Q3: How does the methyl branch in this compound affect enzyme kinetics compared to its linear counterpart, decanoyl-CoA?
A3: The presence of a methyl group can influence substrate binding and turnover rate. While specific kinetic parameters for this compound are not widely reported, studies on other branched-chain acyl-CoAs suggest the following:
-
Affinity (Km): The methyl branch may alter the fit of the substrate in the enzyme's active site, potentially leading to a higher Km value (lower affinity) compared to the linear equivalent.
-
Maximum Velocity (Vmax): The turnover rate (Vmax) can either increase or decrease depending on how the methyl branch affects the positioning of the substrate for catalysis and the subsequent product release. Some studies have shown that mutations in the active site of MCAD can shift its specificity towards longer or branched-chain substrates.
Q4: What are the common methods for assaying enzymes that use this compound?
A4: Several methods can be adapted for enzymes utilizing this compound:
-
Spectrophotometric Assays: These are often coupled assays that monitor the change in absorbance of a reporter molecule. For ACADs, this can involve tracking the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP).
-
Fluorometric Assays: These assays offer high sensitivity. For ACADs, the reduction of electron transfer flavoprotein (ETF) can be monitored by the decrease in its intrinsic fluorescence.[4] For ACSs, coupled enzymatic reactions can lead to the production of a fluorescent product.
-
Radiometric Assays: These assays are highly sensitive and involve using a radiolabeled precursor (e.g., [14C]8-methyldecanoic acid) and measuring the incorporation of radioactivity into the product.[5]
-
LC-MS/MS Based Assays: This powerful technique allows for the direct and quantitative measurement of the this compound consumed or the product formed, offering high specificity.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh this compound stock solutions for each experiment. Keep on ice during use. Acyl-CoAs are unstable in aqueous solutions, particularly at alkaline pH. |
| Substrate Precipitation | Ensure this compound is fully dissolved. If using a buffer containing Mg²⁺, be aware that high concentrations can cause precipitation of long-chain acyl-CoAs.[6] Consider reducing Mg²⁺ concentration or adding a solubilizing agent like a low concentration of a non-ionic detergent (e.g., Triton X-100), but first verify its compatibility with your enzyme. |
| Incorrect Assay Conditions | Optimize pH and temperature. For many acyl-CoA dehydrogenases, activity increases with pH, with optimal activity often observed between pH 7.5 and 8.5.[7] The optimal temperature for most mammalian enzymes is around 37°C. |
| Enzyme Inactivity | Verify the activity of your enzyme preparation with a known, reliable substrate (e.g., decanoyl-CoA). Ensure proper storage and handling of the enzyme. |
| Cofactor/Cosubstrate Limitation | Ensure all necessary cofactors (e.g., FAD for ACADs, ATP and CoA for ACSs) are present at saturating concentrations. |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Substrate Auto-oxidation/Degradation | Run a "no-enzyme" control to measure the rate of signal generation from the substrate and other reaction components alone. Subtract this background rate from your enzyme-catalyzed reaction rate. |
| Contaminating Enzymes in Sample | If using cell lysates or partially purified enzyme preparations, other enzymes may be present that can react with the substrate or other assay components. Further purify the enzyme of interest. |
| Interfering Substances in Sample | Compounds in your sample buffer (e.g., reducing agents like DTT in high concentrations) might interfere with the assay chemistry. Perform a buffer-only control and consider buffer exchange if interference is observed. |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations between wells. |
| Inconsistent Incubation Times | Use a multi-channel pipette to start reactions simultaneously or stagger the start times and maintain a consistent incubation period for all samples. |
| Temperature Fluctuations | Ensure the reaction plate or cuvettes are properly equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Substrate Stock Variability | Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments. |
Experimental Protocols
General Protocol for Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Fluorometric)
This protocol is a general guideline and should be optimized for the specific enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0, containing 100 mM KCl and 0.1 mM EDTA.
-
Electron Transfer Flavoprotein (ETF) Stock: Prepare a stock solution of purified ETF in assay buffer. The final concentration in the assay is typically 1-5 µM.
-
This compound Stock: Prepare a 10 mM stock in DMSO. Further dilute in assay buffer to the desired working concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
ETF (to a final concentration of 1-5 µM)
-
Enzyme solution (e.g., purified ACAD or cell lysate)
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader with excitation at ~340 nm and emission at ~490 nm.
-
Record the fluorescence signal every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Run appropriate controls, including a no-enzyme control and a no-substrate control.
-
| Parameter | Typical Range/Value |
| pH | 7.5 - 8.5 |
| Temperature | 30 - 37°C |
| ETF Concentration | 1 - 5 µM |
| This compound Concentration | 10 - 200 µM (should be determined empirically by running a substrate titration curve) |
| Enzyme Concentration | Dependent on enzyme activity; should provide a linear reaction rate for the desired time course. |
Visualizations
Caption: General workflow for an acyl-CoA dehydrogenase (ACAD) enzymatic assay.
Caption: Logical workflow for troubleshooting low or no enzyme activity.
References
- 1. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanistic studies on fatty acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methyldecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methyldecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological relevance?
This compound is the coenzyme A thioester of 8-methyldecanoic acid, a branched-chain fatty acid. As a long-chain acyl-CoA, it is an important metabolic intermediate. Notably, branched-chain fatty acyl-CoAs are recognized as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] They are primarily metabolized through peroxisomal β-oxidation.[4]
Q2: What are the expected solubility characteristics of this compound?
Like other long-chain acyl-CoAs, this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head (the Coenzyme A portion) and a hydrophobic (water-repelling) tail (the 8-methyldecanoyl chain). This structure dictates its behavior in solution. In aqueous environments, at concentrations above its critical micelle concentration (CMC), it will form micelles.[4][5][6][7][8] The methyl branch in the acyl chain may slightly increase its solubility in organic solvents compared to its straight-chain counterpart, decanoyl-CoA, by disrupting crystal packing.
Q3: In what types of solvents can I dissolve this compound?
-
Aqueous Buffers: Soluble at low concentrations, but prone to micelle formation as the concentration increases.[5][6][8] The solubility in aqueous buffers can be influenced by pH, ionic strength, and temperature.
-
Methanol (B129727): Acyl-CoAs are generally soluble in methanol.[9]
-
Water/DMSO Mixtures: A mixture of water and dimethylsulfoxide (DMSO) can be used to prepare stock solutions.
It is crucial to prepare fresh solutions whenever possible due to the potential for hydrolysis of the thioester bond.[8]
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. If you need to store it in solution, prepare aliquots of a stock solution in a suitable organic solvent and store them at -80°C to minimize freeze-thaw cycles and degradation. Some studies suggest that frozen solutions in appropriate buffers can be stable for several weeks.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | The concentration is too high for the chosen solvent, leading to precipitation or micelle formation. | - Try dissolving in a small amount of an organic solvent like methanol or DMSO first, then diluting with your aqueous buffer. - Gentle warming (to 37°C) and sonication can aid in dissolution. - For aqueous solutions, ensure the concentration is below the expected critical micelle concentration (CMC). While the exact CMC is unknown, for similar long-chain acyl-CoAs, it can range from low micromolar to millimolar. |
| Precipitate Forms After Adding to Aqueous Buffer | The compound has low solubility in the final buffer, especially in the presence of divalent cations like Mg²⁺.[10] | - Reduce the final concentration of this compound. - If possible, adjust the buffer composition. For instance, increasing the ionic strength with KCl may improve solubility in some cases.[10] - Prepare the final solution immediately before use. |
| Inconsistent Experimental Results | Degradation of this compound due to hydrolysis of the thioester bond or oxidation. | - Always prepare fresh solutions for your experiments. - Avoid repeated freeze-thaw cycles of stock solutions. - Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen) if possible. |
| Low Signal in Mass Spectrometry Analysis | Adsorption of the molecule to plasticware or poor ionization. | - Use low-adsorption microcentrifuge tubes and pipette tips. - Optimize the mobile phase composition and ionization source parameters for your mass spectrometer. |
Quantitative Data Summary
Direct quantitative solubility data for this compound is limited in the literature. The following table provides a comparative summary based on the properties of similar long-chain acyl-CoAs.
| Compound | Solvent/Condition | Solubility/CMC | Reference |
| Palmitoyl-CoA (C16:0) | 0.011 M Tris, pH 8.3 | CMC: ~7-250 µM | [5] |
| Stearoyl-CoA (C18:0) | 0.050 M KPi, pH 7.4 | Higher CMC than Palmitoyl-CoA | [6] |
| Oleoyl-CoA (C18:1) | 0.050 M KPi, pH 7.4 | Higher CMC than Palmitoyl-CoA | [6] |
| General Acyl-CoAs | Water, Methanol | Soluble | [9] |
| Palmitoyl-CoA | 0.10 M Tris-HCl, pH 7.4 or 8.5 with 1 mM Mg²⁺ | Insoluble at 10 µM | [10] |
CMC: Critical Micelle Concentration
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound for use in various downstream experiments.
Materials:
-
This compound (solid)
-
Methanol or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous methanol or DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the solid.
-
If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer for enzymatic assays or cell-based experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Add the required volume of the stock solution to the pre-warmed (if necessary) aqueous buffer.
-
Immediately vortex the solution to ensure proper mixing and prevent precipitation.
-
Use the working solution promptly. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Activation of PPARα by this compound.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellization of fatty acyl-CoA mixtures and its relevance to the fatty acyl selectivity of acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micelle - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of 8-Methyldecanoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 8-Methyldecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of this compound during extraction?
A1: The thioester bond in this compound is susceptible to both chemical and enzymatic hydrolysis. The primary factors include:
-
pH: The thioester bond is unstable in alkaline and strongly acidic conditions.[1] Neutral pH is also not ideal for long-term stability in aqueous solutions.[2][3][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Activity: Endogenous esterases (thioesterases) present in the biological sample can rapidly cleave the thioester bond.[5]
-
Presence of Water: Acyl-CoAs are prone to hydrolysis in aqueous solutions.[1] Minimizing contact with water, especially during evaporation steps, is crucial.[1]
Q2: What is the optimal pH for the extraction buffer to minimize hydrolysis?
A2: An acidic pH is generally recommended to inhibit the activity of many endogenous thioesterases and improve the stability of the thioester bond. A potassium phosphate (B84403) buffer with a pH of 4.9 has been successfully used for the extraction of long-chain acyl-CoAs.[6][7]
Q3: Are there any chemical inhibitors that can be added to the extraction buffer to prevent enzymatic hydrolysis?
A3: Yes, the addition of esterase inhibitors can be beneficial. While not always explicitly mentioned for acyl-CoA extractions, general esterase inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropylfluorophosphate (DFP) are used to stabilize ester-containing drugs during analysis and could be adapted for this purpose.[8][9][10] However, their compatibility with downstream analytical methods like mass spectrometry must be considered, as they can cause ion suppression or enhancement.[9]
Q4: What is the best way to store samples to prevent degradation of this compound before extraction?
A4: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[11] Avoid repeated freeze-thaw cycles.[11]
Q5: How can I efficiently remove proteins and other interfering substances during extraction?
A5: Protein precipitation is a critical step. This is typically achieved by homogenization in an acidic buffer followed by the addition of organic solvents like acetonitrile (B52724) and isopropanol (B130326).[6][12][13] This mixture effectively precipitates proteins, which can then be removed by centrifugation. For further purification and removal of interfering substances, solid-phase extraction (SPE) is a highly effective method.[6][11][12][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound | Hydrolysis during extraction: The sample was not kept cold, the pH of the buffer was not optimal, or endogenous esterases were highly active. | - Perform all extraction steps on ice.[11] - Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[6] - Work quickly to minimize the time from sample homogenization to extraction.[13] - Consider adding an esterase inhibitor cocktail to the homogenization buffer. |
| Inefficient extraction from the biological matrix: The homogenization was incomplete, or the solvent ratios were not optimal. | - Ensure thorough homogenization of the tissue or cells.[11] - Use a proven solvent system, such as a mixture of acetonitrile and isopropanol.[12] | |
| Loss during solvent evaporation: The presence of water in the extract can lead to hydrolysis as the sample is concentrated. | - Add acetonitrile to the extract before evaporation to create an azeotrope with water, facilitating its removal.[1] - Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator at a low temperature. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and freezing, or variations in the extraction timing. | - Standardize the sample handling protocol to ensure all samples are treated identically. - Process all samples in a consistent and timely manner. |
| Incomplete protein precipitation: Residual proteins can interfere with the extraction and analysis. | - Ensure the correct ratio of organic solvent to aqueous homogenate is used for efficient protein precipitation. | |
| Presence of interfering peaks in the final analysis (e.g., LC-MS) | Inadequate sample cleanup: The extraction method did not sufficiently remove other lipids, salts, or cellular components. | - Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction. Anion exchange or reverse-phase (C18) SPE cartridges can be effective for purifying acyl-CoAs.[6][15] |
| Contamination from plasticware: Phthalates and other plasticizers can leach from tubes and tips. | - Use glass or polypropylene (B1209903) labware whenever possible. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Tissue
This protocol is adapted from methods developed for long-chain acyl-CoA extraction.[6][11][13]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4) solution
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly until no visible particles remain.
-
Add 1 mL of ice-cold isopropanol and homogenize again.
-
Add 2 mL of ice-cold acetonitrile and 30 µL of saturated ammonium sulfate solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at low temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol (B129727) for LC-MS). Methanol has been shown to provide good stability for acyl-CoAs.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This step can be added after the liquid-liquid extraction for cleaner samples.
Materials:
-
Dried extract from Protocol 1
-
Anion exchange or C18 SPE cartridge
-
SPE manifold
-
Solvents for conditioning, washing, and elution (will vary based on the SPE cartridge chemistry)
Procedure (Example using a C18 cartridge):
-
Conditioning: Condition the C18 cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Reconstitute the dried extract in a small volume of a weak, aqueous solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak, aqueous solvent to remove polar impurities.
-
Elution: Elute the this compound with a solvent of higher organic content, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute for analysis.
Data Presentation
Table 1: Reported Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte(s) | Tissue/Cell Type | Reported Recovery | Reference |
| Liquid-Liquid Extraction with Acetonitrile/Isopropanol | Various Acyl-CoAs | Rat Liver | 93-104% | [12] |
| Solid-Phase Extraction (Anion Exchange) | Various Acyl-CoAs | Rat Liver | 83-90% | [12] |
| Modified Liquid-Liquid Extraction & SPE | Long-chain Acyl-CoAs | Rat Heart, Kidney, Muscle | 70-80% | [6] |
Visualizations
Caption: Workflow for this compound extraction with critical points to prevent hydrolysis.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. aocs.org [aocs.org]
Technical Support Center: Analysis of 8-Methyldecanoyl-CoA by Mass Spectrometry
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of 8-Methyldecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by LC-MS?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, causing either suppression or enhancement of its signal.[1][2] This phenomenon can adversely affect the accuracy, precision, and sensitivity of quantitative analyses.[1][2]
Q2: What are the primary causes of ion suppression for acyl-CoAs like this compound?
A2: Ion suppression is a common challenge in acyl-CoA analysis and can be attributed to several factors:
-
Competition for Ionization: Co-eluting matrix components, particularly phospholipids (B1166683) in biological samples, can compete with this compound for the available charge in the ion source, thereby reducing its ionization efficiency.[3]
-
Alteration of Droplet Properties: In electrospray ionization (ESI), matrix components can change the surface tension and viscosity of the droplets, which in turn affects the efficiency of solvent evaporation and the release of ions.[1]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the LC eluent post-column, while a blank, extracted sample matrix is injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[4]
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract that has already undergone the sample preparation process. The response of this spiked sample is then compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase). A response in the matrix that is lower than in the neat solution indicates ion suppression, while a higher response suggests ion enhancement.[1]
Q4: Why is the choice of an internal standard critical for mitigating matrix effects?
A4: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[1] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). Such an IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. If a stable isotope-labeled standard is not available, a close structural analog can be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Sample degradation | Acyl-CoAs are unstable in aqueous solutions, especially at neutral or alkaline pH.[5][6] Minimize sample processing time and keep samples on ice or at 4°C. Store extracts at -80°C. |
| Inefficient extraction from the biological matrix | The chosen extraction method may not be suitable for a medium-chain acyl-CoA. Experiment with different protein precipitation solvents (e.g., acetonitrile, 5-sulfosalicylic acid) or consider solid-phase extraction (SPE).[7] | |
| Ion suppression from matrix components | Improve sample cleanup to remove interfering substances like phospholipids. This can be achieved through more rigorous extraction protocols (e.g., LLE or SPE) or by optimizing the chromatography to separate this compound from the interfering matrix components. | |
| Suboptimal MS parameters | Infuse a standard solution of this compound to optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific precursor-to-product ion transition.[5][6] | |
| Poor peak shape (tailing or fronting) | Column contamination or degradation | Flush the column with a strong solvent or replace it if necessary. Ensure proper column equilibration between injections.[8] |
| Inappropriate mobile phase | For acyl-CoAs, ion-pairing agents or buffers like ammonium (B1175870) acetate (B1210297) are often used to improve peak shape.[6] Ensure the pH of the mobile phase is appropriate for the column and analyte. | |
| High variability in quantitative results | Inconsistent matrix effects between samples | Implement the use of a stable isotope-labeled internal standard for this compound to compensate for sample-to-sample variations in ion suppression or enhancement. |
| Inconsistent sample preparation | Ensure precise and reproducible execution of the sample preparation protocol for all samples, standards, and quality controls. Automated liquid handling systems can improve reproducibility.[9] |
Experimental Protocols
Protocol 1: Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods shown to be effective for short-chain acyl-CoAs and is suitable for cellular samples.[10]
-
Sample Quenching and Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a close structural analog).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Use a C18 UHPLC column with a mobile phase containing an ion-pairing agent or a buffer such as ammonium acetate to ensure good peak shape.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Samples
This protocol is a more extensive cleanup method suitable for complex matrices like tissue homogenates.
-
Homogenization and Initial Extraction:
-
Homogenize the tissue sample in an ice-cold solvent mixture, for example, a 2:1 (v/v) mixture of methanol (B129727) and chloroform.
-
Add an internal standard to the homogenization solvent.
-
-
Phase Separation:
-
After homogenization, add water to the mixture to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the aqueous and organic layers. The acyl-CoAs will primarily be in the aqueous/methanol layer.
-
-
Sample Cleanup (Optional but Recommended):
-
The aqueous layer can be further purified using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge to remove salts and other polar interferences.
-
-
Final Preparation and Analysis:
-
Dry the purified extract under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes recovery data for different extraction methods for acyl-CoAs from various sources. While specific data for this compound is limited, these values for similar molecules provide a useful comparison.
| Extraction Method | Analyte Class | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Various Drugs | Plasma | Generally >80% | [11] |
| Protein Precipitation (Methanol) | Various Drugs | Plasma | Generally lower than ACN | [11] |
| Solid-Phase Extraction (SPE) | Volatile Compounds | Rose Water | >95% | [12] |
| Liquid-Liquid Extraction (LLE) | Volatile Compounds | Rose Water | 32% - 98% (solvent dependent) | [12] |
| SPE vs. LLE | Organic Acids | Urine | SPE: 84.1%, LLE: 77.4% | [13] |
Note: Recovery can be highly dependent on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting low LC-MS signal.
Caption: Overview of the analytical process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Methyldecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 8-Methyldecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically involves a two-stage process: the synthesis of the fatty acid precursor, 8-methyldecanoic acid, followed by its coupling with Coenzyme A (CoA).
Stage 1: Synthesis of 8-Methyldecanoic Acid
Q1: My yield of 8-methyldecanoic acid is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 8-methyldecanoic acid, often prepared via a Grignard reaction with a suitable alkyl halide and a protected ω-haloalkanoic acid derivative, can stem from several factors:
-
Grignard Reagent Formation: Incomplete formation of the Grignard reagent is a common issue. Ensure that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture. The magnesium turnings should be of high purity and activated if necessary.
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can reduce the yield. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature.
Troubleshooting Workflow for Low Yield of 8-Methyldecanoic Acid
Caption: Troubleshooting workflow for low yield of 8-methyldecanoic acid.
Stage 2: Coupling of 8-Methyldecanoic Acid with Coenzyme A
The synthesis of this compound involves the activation of the carboxylic acid group of 8-methyldecanoic acid and its subsequent reaction with the thiol group of Coenzyme A. Several methods can be employed, each with its own set of challenges.
Q2: I am observing a low yield of this compound when using the mixed anhydride (B1165640) method. How can I optimize this reaction?
A2: The mixed anhydride method, often using ethyl chloroformate, can be sensitive to reaction conditions. To improve the yield:
-
Temperature Control: The formation of the mixed anhydride should be performed at a low temperature (typically 0°C) to prevent its decomposition and the formation of side products.
-
Stoichiometry: Precise stoichiometry is crucial. An excess of the chloroformate can lead to the formation of unwanted byproducts.
-
pH Control: The subsequent reaction with Coenzyme A should be carried out in a buffered aqueous solution (pH 7.5-8.0) to ensure the thiol group of CoA is deprotonated and acts as an effective nucleophile.
Q3: My synthesis of this compound using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) is inefficient. What are the common pitfalls?
A3: The DCC/NHS coupling method is a two-step process where 8-methyldecanoic acid is first converted to an NHS ester, which then reacts with Coenzyme A. Common issues include:
-
Incomplete NHS Ester Formation: Ensure that the reaction between 8-methyldecanoic acid, DCC, and NHS goes to completion. This can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis. Ensure that the reaction with Coenzyme A is performed in a suitable solvent system that minimizes water content until the addition of the aqueous CoA solution.
-
Removal of Dicyclohexylurea (DCU): The byproduct, DCU, is often difficult to remove. It is largely insoluble in most organic solvents and can be removed by filtration. However, some DCU may remain in solution and co-purify with the product.
-
Side Reactions: N-acylurea formation is a common side reaction that can reduce the yield. This can be minimized by careful control of reaction conditions and stoichiometry.
Q4: I am having trouble with the N,N'-carbonyldiimidazole (CDI) mediated synthesis of this compound. What should I be aware of?
A4: The CDI method involves the formation of an acyl-imidazolide intermediate. Key considerations for this method include:
-
Anhydrous Conditions: The formation of the acyl-imidazolide must be carried out under strictly anhydrous conditions to prevent hydrolysis of both CDI and the intermediate.
-
Stoichiometry: A slight excess of CDI is often used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to side reactions.
-
Reaction Time: Allow sufficient time for the formation of the acyl-imidazolide before adding the Coenzyme A solution.
Troubleshooting Common Issues in Acyl-CoA Synthesis
Caption: Troubleshooting guide for common acyl-CoA synthesis methods.
Purification
Q5: How can I effectively purify my synthetic this compound?
A5: Purification of acyl-CoAs can be challenging due to their amphiphilic nature. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
-
Reversed-Phase HPLC: A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The product can be detected by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.
Quantitative Data Summary
| Parameter | Mixed Anhydride Method | DCC/NHS Method | CDI Method |
| Typical Yield | 40-60% | 50-70% | 60-80% |
| Key Strengths | Readily available reagents. | Forms a stable intermediate. | High yields, clean reaction. |
| Common Challenges | Formation of side products. | DCU removal, hydrolysis. | Requires strictly anhydrous conditions. |
| Reaction Temperature | 0°C for activation, RT for coupling | RT | RT |
| Primary Side Products | Symmetric anhydrides, carbonates | N-acylurea | Unreacted starting materials |
Experimental Protocols
Protocol 1: Synthesis of 8-Methyldecanoic Acid
This protocol is adapted from general procedures for the synthesis of branched-chain fatty acids.
Materials:
-
Phosphorus tribromide (PBr₃)
-
Magnesium turnings
-
Dihydropyran
-
p-Toluenesulfonic acid
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Synthesis of 1-bromo-2-methylbutane (B81432): React 2-methyl-1-butanol with PBr₃ to yield 1-bromo-2-methylbutane. Purify by distillation.
-
Protection of 6-chloro-1-hexanol: React 6-chloro-1-hexanol with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
-
Grignard Reaction: Prepare the Grignard reagent from 1-bromo-2-methylbutane and magnesium turnings in anhydrous diethyl ether. React the Grignard reagent with the protected 6-chloro-1-hexanol derivative in the presence of a copper catalyst.
-
Deprotection and Oxidation: Deprotect the THP ether using acidic conditions to yield 8-methyl-1-decanol. Oxidize the alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).
-
Purification: Purify the final product, 8-methyldecanoic acid, by distillation or column chromatography.
Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
Materials:
-
8-Methyldecanoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (lithium salt)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (HPLC grade)
Procedure:
-
Dissolve 8-methyldecanoic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M).
-
Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, while maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound by reversed-phase HPLC.
Synthetic Pathway of this compound
Caption: General synthetic workflow for this compound.
Technical Support Center: 8-Methyldecanoyl-CoA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and handling of 8-Methyldecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, it is recommended to store this compound at -20°C or colder, protected from light and moisture. For long-term storage, -80°C is preferable. The compound is typically shipped on dry ice to maintain its stability. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: How do I properly reconstitute lyophilized this compound?
A2: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. Reconstitute the powder in a suitable buffer or solvent. For aqueous solutions, use ultrapure water or a buffer such as PBS (pH 6.5-8.0). To aid solubility, especially for higher concentrations, organic co-solvents like DMSO or ethanol (B145695) can be used, followed by dilution in the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments.
Q3: What is the stability of this compound in solution?
A3: Acyl-CoA esters, including this compound, are susceptible to hydrolysis in aqueous solutions. Therefore, it is best to prepare fresh solutions for each experiment. If you need to store the solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -80°C for short-term storage.
Q4: What are the best practices for handling this compound in the laboratory?
A4: Handle this compound in a clean, designated laboratory area. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder or contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
| Storage Conditions | Protect from light and moisture. |
| Reconstitution Solvent | Ultrapure water, aqueous buffers (e.g., PBS pH 6.5-8.0), or a mixture with a minimal amount of organic solvent (e.g., DMSO, ethanol). |
| Solution Stability | Prepare fresh solutions for each use. Avoid repeated freeze-thaw cycles. |
| Aliquoting | Aliquot reconstituted solutions into single-use volumes and store at -80°C. |
Experimental Workflow for an Enzyme Assay
The following diagram outlines a typical experimental workflow for an enzyme assay using this compound as a substrate.
Caption: A typical workflow for an enzymatic assay involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: My enzyme assay shows no or very low activity. What could be the problem?
A1: There are several potential reasons for low enzyme activity. Consider the following troubleshooting steps:
-
Substrate Integrity: Ensure the this compound was stored and handled correctly to prevent degradation. Prepare a fresh solution from lyophilized powder if you suspect the quality of your current stock.
-
Enzyme Activity: Verify the activity of your enzyme with a known positive control substrate.
-
Assay Conditions: Check that the pH, temperature, and buffer composition of your assay are optimal for the enzyme.
-
Reagent Preparation: Confirm that all reagents were prepared correctly and at the proper concentrations.
Q2: I am observing high background noise in my assay.
A2: High background can originate from several sources:
-
Substrate Purity: Impurities in the this compound preparation can sometimes interfere with the assay. Ensure you are using a high-purity grade compound.
-
Buffer Components: Some buffer components may cause background signal. Prepare a "no enzyme" control to assess the background from the buffer and substrate.
-
Non-enzymatic Hydrolysis: Acyl-CoAs can undergo non-enzymatic hydrolysis, which might contribute to background signal in some assay formats. Running a control without the enzyme can help quantify this.
Q3: The results of my experiments are inconsistent between replicates.
A3: Inconsistent results are often due to variations in experimental technique:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated this compound solution.
-
Mixing: Thoroughly mix all components in the assay wells.
-
Temperature Uniformity: Ensure uniform temperature across the assay plate during incubation.
-
Freeze-Thaw Cycles: As mentioned, avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.
Troubleshooting Decision Tree
The following diagram provides a logical flow for troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Methyldecanoyl-CoA and Decanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 8-Methyldecanoyl-CoA and decanoyl-CoA. While extensive research has elucidated the roles of the straight-chain fatty acyl-CoA, decanoyl-CoA, in various metabolic pathways, data on the biological functions of the branched-chain analogue, this compound, is limited in publicly available scientific literature. This guide summarizes the existing data for both molecules and draws potential inferences on the activity of this compound based on the general understanding of branched-chain fatty acid metabolism.
Data Presentation: A Comparative Overview
The following table summarizes the key known and inferred properties of decanoyl-CoA and this compound. It is important to note that much of the information for this compound is extrapolated from the general behavior of branched-chain fatty acyl-CoAs due to a lack of direct experimental data.
| Feature | Decanoyl-CoA | This compound |
| Structure | Straight-chain saturated fatty acyl-CoA (C10:0) | Branched-chain saturated fatty acyl-CoA (C11:0, with a methyl group at position 8) |
| Primary Metabolic Role | Intermediate in fatty acid metabolism (β-oxidation)[1][2], primer for fatty acid elongation.[3] | Presumed to be an intermediate in the metabolism of 8-methyldecanoic acid; likely undergoes β-oxidation, potentially at a different rate than straight-chain counterparts. |
| Enzyme Interactions | Substrate for various acyl-CoA dehydrogenases and other enzymes of fatty acid metabolism.[1][2] | Likely a substrate for branched-chain acyl-CoA metabolizing enzymes. The methyl branch may influence enzyme affinity and turnover rates. |
| Signaling Functions | Can act as an allosteric regulator of certain enzymes. Long-chain acyl-CoAs are known to regulate metabolism and cell signaling. | Branched-chain fatty acyl-CoAs are known to be potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5][6] |
| Known Biological Effects | Involved in energy production through β-oxidation.[1][2] | The precursor, 8-methylnonanoic acid, has been shown to have metabolic effects in adipocytes.[7][8] The biological effects of the CoA ester are not well-documented. |
Inferred Signaling Pathway of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids and their CoA esters are recognized as important signaling molecules, particularly in the activation of nuclear receptors like PPARα. Activation of PPARα leads to the transcriptional regulation of genes involved in lipid metabolism. The following diagram illustrates a potential signaling pathway for this compound, based on the known actions of other branched-chain fatty acyl-CoAs.
Experimental Protocols
Direct comparative studies on the biological activity of this compound and decanoyl-CoA would require specific experimental assays. Below is a generalized protocol for a key enzymatic assay used to study fatty acyl-CoA metabolism.
Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases, enzymes that catalyze the initial step of β-oxidation.
Principle: The assay follows the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by the acyl-CoA dehydrogenase. The reduction of the electron acceptor results in a measurable change in absorbance at a specific wavelength.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)
-
Decanoyl-CoA solution
-
This compound solution
-
Ferricenium hexafluorophosphate solution
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Spectrophotometer capable of reading at the appropriate wavelength for the chosen electron acceptor.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the electron acceptor in a cuvette.
-
Initiate the reaction by adding a known amount of the acyl-CoA dehydrogenase enzyme.
-
Record the baseline absorbance for a short period.
-
Add the acyl-CoA substrate (either decanoyl-CoA or this compound) to the cuvette to start the reaction.
-
Monitor the change in absorbance over time at the specific wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of the electron acceptor.
-
Compare the reaction rates obtained with decanoyl-CoA and this compound to determine the relative substrate specificity and activity of the enzyme for each compound.
Data Analysis: The enzyme activity is typically expressed in units of µmol of substrate consumed or product formed per minute per milligram of protein (µmol/min/mg). By comparing these values for both substrates, one can quantitatively assess the difference in their biological activity as substrates for the specific acyl-CoA dehydrogenase.
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive comparative analysis of this compound and decanoyl-CoA.
Conclusion
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 8-Methyldecanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 8-Methyldecanoyl-CoA, a branched-chain acyl-CoA, and straight-chain acyl-CoAs. Understanding the distinct metabolic fates of these molecules is crucial for research in metabolic disorders, drug development targeting fatty acid oxidation, and the study of lipid signaling. This document summarizes key differences in their breakdown, the enzymes involved, and the cellular compartments where these processes occur, supported by experimental data.
Introduction: Structural Differences and Metabolic Implications
Straight-chain acyl-CoAs, such as decanoyl-CoA, are fundamental intermediates in energy metabolism, primarily undergoing β-oxidation within the mitochondria to generate acetyl-CoA for the citric acid cycle.[1][2] In contrast, this compound possesses a methyl branch on its acyl chain. This structural feature significantly alters its metabolic processing, often requiring specialized enzymatic pathways and different subcellular machinery compared to its straight-chain counterparts.[3] Branched-chain fatty acids can originate from the catabolism of branched-chain amino acids like leucine, and their metabolic pathways are distinct from the de novo synthesis or dietary intake of straight-chain fatty acids.[4]
Key Metabolic Differences: A Side-by-Side Comparison
The metabolism of this compound and straight-chain acyl-CoAs diverges in several critical aspects, from the initial enzymatic steps to the subcellular location of their breakdown.
| Feature | This compound (Branched-Chain) | Straight-Chain Acyl-CoAs (e.g., Decanoyl-CoA) |
| Primary Metabolic Pathway | Peroxisomal β-oxidation is significantly involved, especially for initial chain shortening.[3][5] | Primarily mitochondrial β-oxidation.[1][2] |
| Key Initial Enzymes | Branched-chain acyl-CoA oxidases (e.g., ACOX2) in peroxisomes.[6] May also be substrates for certain mitochondrial acyl-CoA dehydrogenases. | Chain-length specific acyl-CoA dehydrogenases (ACADs) in mitochondria (e.g., MCAD for decanoyl-CoA).[1][7] |
| Subcellular Localization | Oxidation is initiated in peroxisomes, with subsequent metabolism of shortened chains in mitochondria.[3][5] | Predominantly metabolized within the mitochondrial matrix.[1] |
| Metabolic End Products | Can produce propionyl-CoA in addition to acetyl-CoA, depending on the position of the methyl branch. | Even-chain acyl-CoAs primarily yield acetyl-CoA.[2] |
Quantitative Experimental Data: Enzyme Kinetics and Substrate Preference
While direct comparative kinetic data for this compound is limited in the readily available literature, studies on various acyl-CoA dehydrogenases and oxidases provide insights into the substrate preferences that differentiate the metabolism of branched-chain and straight-chain acyl-CoAs.
Studies have shown that acyl-CoA dehydrogenases have distinct but sometimes overlapping specificities for the chain length of their substrates.[7][8] For instance, medium-chain acyl-CoA dehydrogenase (MCAD) shows optimal activity with C8-CoA (octanoyl-CoA).[1] The presence of a methyl branch, as in this compound, can affect the binding and catalytic efficiency of these enzymes.
Peroxisomes exhibit a preference for certain types of fatty acids. One study demonstrated that peroxisomes have the lowest apparent Km for medium-chain (C9-C10) and very-long-chain monounsaturated fatty acids, with the highest oxidation rates observed with lauroyl-CoA (C12).[9] In contrast, mitochondria show the lowest Km for long-chain fatty acids (C16-C18).[9] This suggests that the initial breakdown of medium-chain branched acyl-CoAs like this compound could be favored in peroxisomes.
Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Optimal Substrate Chain Length | Relevance to Comparison |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4 | Metabolizes shorter acyl-CoAs resulting from β-oxidation cycles. |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C8 | Primary enzyme for the initial β-oxidation of decanoyl-CoA.[1][2] Its activity with this compound would likely be reduced due to the methyl branch. |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C14 | Relevant for longer straight-chain fatty acids. |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16 | Primarily acts on very-long-chain fatty acids.[7] |
| Branched-Chain Acyl-CoA Dehydrogenase (BCAD) | Isovaleryl-CoA, Isobutyryl-CoA | Specialized for acyl-CoAs derived from branched-chain amino acids.[7] |
Experimental Protocols
The following are summaries of established methodologies used to study the metabolism of acyl-CoAs.
Measurement of Mitochondrial Respiration
This protocol is used to assess the rate of oxygen consumption by isolated mitochondria when supplied with a specific fatty acyl-CoA as a substrate.
Objective: To determine the capacity of mitochondria to oxidize a given acyl-CoA.
Principle: The rate of oxygen consumption is directly proportional to the rate of substrate oxidation through the electron transport chain. High-resolution respirometry is used to measure these changes.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver or heart) by differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Reaction Medium: Suspend isolated mitochondria in a respiration buffer containing cofactors such as L-carnitine and malate.
-
Substrate Addition: Initiate the assay by adding the acyl-CoA of interest (e.g., this compound or decanoyl-CoA).
-
Measurement: Record the rate of oxygen consumption. ADP is added to stimulate state 3 respiration (active oxidative phosphorylation).
-
Data Analysis: Calculate the rate of oxygen consumption per milligram of mitochondrial protein. Compare the rates obtained with this compound and the straight-chain acyl-CoA.[10][11]
Peroxisomal β-Oxidation Assay
This assay measures the activity of β-oxidation specifically within peroxisomes.
Objective: To quantify the rate of peroxisomal β-oxidation of a given acyl-CoA.
Principle: The first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase, which produces H₂O₂. The rate of H₂O₂ production can be measured using a fluorometric or colorimetric assay.
Methodology:
-
Peroxisome Isolation: Isolate a peroxisome-enriched fraction from tissue homogenates using density gradient centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated peroxisomes, the acyl-CoA substrate, and cofactors such as FAD.
-
Detection System: Include a system to detect H₂O₂. A common method is to use horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid).
-
Measurement: Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength.
-
Quantification: Generate a standard curve using known concentrations of H₂O₂ to convert the rate of change in signal to the rate of H₂O₂ production.
-
Data Analysis: Compare the rates of peroxisomal β-oxidation for this compound and the straight-chain acyl-CoA.
Signaling Pathways and Metabolic Fates
The metabolic pathways of this compound and straight-chain acyl-CoAs are distinct, leading to different downstream effects and signaling consequences.
As depicted, straight-chain acyl-CoAs are primarily channeled into mitochondrial β-oxidation, leading to the production of acetyl-CoA which enters the TCA cycle for energy generation. In contrast, this compound is initially processed in peroxisomes, yielding a shortened acyl-CoA that is further metabolized in the mitochondria. This can result in the production of both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an anaplerotic substrate for the TCA cycle.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing the metabolism of these two types of acyl-CoAs would involve a multi-tiered approach, from the organelle to the whole-cell level.
Conclusion
The metabolism of this compound is fundamentally different from that of straight-chain acyl-CoAs like decanoyl-CoA. The presence of a methyl branch necessitates the involvement of peroxisomal β-oxidation for initial processing and can lead to different metabolic end products. These differences have significant implications for cellular energy balance, signaling, and the pathophysiology of metabolic diseases. Further quantitative studies directly comparing the kinetics of enzymatic reactions and metabolic fluxes are needed to fully elucidate the distinct roles of these molecules in cellular metabolism. This guide provides a framework for understanding these differences and designing experiments to investigate them further.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impairments in mitochondrial palmitoyl-CoA respiratory kinetics that precede development of diabetic cardiomyopathy are prevented by resveratrol in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic 8-Methyldecanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic 8-Methyldecanoyl-CoA, ensuring its purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical techniques for validating the purity of this compound and compares its analytical profile to common short-chain branched-chain acyl-CoA alternatives, such as Isobutyryl-CoA and Isovaleryl-CoA.
Core Analytical Techniques for Purity Validation
The two most prevalent and powerful methods for assessing the purity of acyl-CoA esters are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for both qualitative and quantitative analysis of acyl-CoAs.[1][2] The technique separates the compound of interest from potential impurities based on its physicochemical properties as it passes through a chromatography column. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio, providing a high degree of specificity and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule. For purity assessment, ¹H-NMR can identify the characteristic peaks of this compound and detect the presence of impurities by identifying unexpected signals. While generally less sensitive than MS, NMR is a powerful tool for structural confirmation and can quantify impurities if their signals are well-resolved.[3][4][5]
Comparative Analysis of Branched-Chain Acyl-CoAs
The following table summarizes key analytical parameters for this compound and its common alternatives, Isobutyryl-CoA and Isovaleryl-CoA, when analyzed by LC-MS/MS. These values are representative and can vary based on the specific instrumentation and chromatographic conditions.
| Parameter | This compound | Isobutyryl-CoA | Isovaleryl-CoA |
| Molecular Weight | 923.29 g/mol | 837.02 g/mol | 851.05 g/mol |
| Typical LC Retention Time | Longer | Shorter | Shorter |
| Mass-to-Charge Ratio (m/z) of [M+H]⁺ | 924.30 | 838.03 | 852.06 |
| Key MS/MS Fragment Ions | Fragments corresponding to the CoA moiety and the 8-methyldecanoyl group. | Fragments corresponding to the CoA moiety and the isobutyryl group. | Fragments corresponding to the CoA moiety and the isovaleryl group. |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL range | Low ng/mL range |
Experimental Protocols
HPLC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a general framework for the analysis of this compound and its alternatives. Optimization of specific parameters may be required for individual instruments and applications.
-
Sample Preparation: Dissolve the synthetic acyl-CoA in a suitable solvent, such as a mixture of methanol (B129727) and water, to a known concentration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, starting with a high aqueous component (e.g., water with 0.1% formic acid) and increasing the organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) over time. This separates the more hydrophobic longer-chain acyl-CoAs from the more polar shorter-chain ones.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
-
Analysis Mode: For purity assessment, a full scan can be used to detect all ions within a specified mass range. For targeted analysis and quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.
-
Data Analysis: The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram.
-
¹H-NMR Spectroscopy for Structural Confirmation and Purity
-
Sample Preparation: Dissolve a sufficient amount of the synthetic acyl-CoA (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard ¹H-NMR experiment is performed.
-
Data Processing: The resulting spectrum is Fourier transformed, and the chemical shifts are referenced to a known standard.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected spectrum for this compound.
-
Purity Assessment: Integrate the characteristic signals of the target molecule and any impurity signals. The relative purity can be estimated from the ratio of these integrals.
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthetic this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. constantsystems.com [constantsystems.com]
- 4. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Cross-Reactivity of Acyl-CoA Dehydrogenases with 8-Methyldecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various Acyl-CoA Dehydrogenases (ACADs) with the branched-chain substrate 8-Methyldecanoyl-CoA. Understanding the substrate specificity of these enzymes is crucial for research in fatty acid metabolism, inborn errors of metabolism, and for the development of targeted therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant enzymatic pathways.
Executive Summary
Mitochondrial Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial step of fatty acid β-oxidation. While these enzymes are categorized based on their optimal activity towards straight-chain fatty acyl-CoAs of varying lengths (short, medium, long, and very long), there is evidence of cross-reactivity with other lipid molecules, including branched-chain fatty acyl-CoAs. This guide focuses on the interaction of these enzymes with this compound, a C11 branched-chain fatty acyl-CoA.
Evidence strongly suggests that Long-Chain Acyl-CoA Dehydrogenase (LCAD) , particularly from rat liver, exhibits significant activity towards branched-chain substrates like 2-methyldecanoyl-CoA, a structurally similar compound to this compound. In contrast, other ACADs such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) show minimal to no activity with such substrates. This indicates a notable substrate promiscuity for LCAD, which has implications for its physiological role beyond straight-chain fatty acid metabolism.
Comparative Enzyme Activity
The following table summarizes the kinetic parameters of various ACADs with their preferred straight-chain substrates alongside the available data for branched-chain substrate activity. This comparison highlights the relative substrate specificity and potential for cross-reactivity.
| Enzyme | Optimal Substrate | Km (µM) | Vmax (U/mg) | Relative Activity with Branched-Chain Substrates |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 2.7 | 4.9 | Significant activity with 2-methyldecanoyl-CoA |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8:0) | 5.4 | 8.7 | Negligible |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA (C4:0) | 13 | 11.2 | Not reported to be active |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Stearoyl-CoA (C18:0) | 1.5 | 3.1 | Limited data, likely low activity |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | (S)-2-Methylbutyryl-CoA | 12 | 9.7 (kcat, s⁻¹) | High specificity for short branched-chains |
Note: The data presented is compiled from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The activity of rat liver LCAD with 2-methyldecanoyl-CoA was reported to be significant, though specific Km and Vmax values were not provided in the readily available literature. The kcat value for ACADSB is provided in s⁻¹ as reported in the source.
Experimental Protocols
The primary method for determining ACAD activity is the ETF (Electron Transfer Flavoprotein) Fluorescence Reduction Assay . This spectrophotometric assay measures the decrease in ETF fluorescence as it is reduced by the ACAD during the dehydrogenation of the acyl-CoA substrate.
Principle of the ETF Fluorescence Reduction Assay
The assay is based on the following reaction series:
-
Acyl-CoA + ACAD-FAD → 2-Enoyl-CoA + ACAD-FADH₂
-
ACAD-FADH₂ + ETF (oxidized) → ACAD-FAD + ETF (reduced)
The rate of decrease in the intrinsic fluorescence of the oxidized ETF (excitation ~340-380 nm, emission ~490-520 nm) is directly proportional to the activity of the ACAD enzyme.
Detailed Protocol for ETF Fluorescence Reduction Assay
Materials:
-
Purified ACAD enzyme (e.g., LCAD, MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., this compound, Palmitoyl-CoA)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA
-
Anaerobic cuvette or microplate setup
-
Spectrofluorometer
Procedure:
-
Prepare the assay mixture in an anaerobic cuvette by adding the assay buffer, a known concentration of ETF, and the ACAD enzyme.
-
Establish anaerobic conditions by repeated cycles of vacuum and flushing with an inert gas (e.g., argon).
-
Initiate the reaction by adding the acyl-CoA substrate to the cuvette.
-
Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer with appropriate excitation and emission wavelengths.
-
The initial rate of fluorescence decrease is used to calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ETF per minute.
Signaling Pathways and Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the initial step of mitochondrial fatty acid β-oxidation, highlighting the role of Acyl-CoA Dehydrogenases.
Caption: Initial dehydrogenation step in fatty acid β-oxidation.
Experimental Workflow for Comparing Enzyme Cross-Reactivity
This diagram outlines the logical flow of an experiment designed to compare the cross-reactivity of different ACADs with a novel substrate like this compound.
Caption: Workflow for assessing enzyme cross-reactivity.
Conclusion
The available evidence indicates that Long-Chain Acyl-CoA Dehydrogenase (LCAD) possesses a broader substrate specificity than other members of the ACAD family, with demonstrated activity towards branched-chain fatty acyl-CoAs that are structurally similar to this compound. This cross-reactivity suggests a potential role for LCAD in the metabolism of a wider range of lipid molecules than previously appreciated. For researchers in drug development, this characteristic of LCAD may be a critical consideration in the design of specific inhibitors or in understanding potential off-target effects of compounds targeting fatty acid metabolism. Further quantitative kinetic studies with this compound are warranted to fully elucidate the extent of this cross-reactivity across different species and enzyme isoforms.
8-Methyldecanoyl-CoA as a Standard for Metabolomics: A Comparative Guide
In the dynamic field of metabolomics, accurate quantification of metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Acyl-Coenzyme A (acyl-CoA) species are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism and as signaling molecules. Among these, branched-chain acyl-CoAs, such as 8-methyldecanoyl-CoA, are of increasing interest due to their roles in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound as a quantitative standard in metabolomics against its isotopically labeled counterparts, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Standards
The choice of an appropriate internal standard is critical for achieving reliable and reproducible quantification in mass spectrometry-based metabolomics. The ideal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thus correcting for variations in extraction efficiency, matrix effects, and instrument response. Here, we compare the performance of a non-labeled standard, this compound, with a stable isotope-labeled (SIL) equivalent (e.g., 8-methyldecanoyl-[¹³C₁₀]-CoA).
| Performance Metric | This compound (Non-labeled) | Stable Isotope-Labeled this compound | Justification |
| Linearity (R²) | > 0.99 | > 0.999 | SIL standards co-elute with the analyte, providing better correction for any non-linear detector response. |
| Limit of Detection (LOD) | 5 - 20 fmol | 1 - 5 fmol | SIL standards can improve signal-to-noise by acting as a carrier and reducing analyte loss during sample handling.[1] |
| Limit of Quantification (LOQ) | 15 - 60 fmol | 3 - 15 fmol | The improved precision achieved with SIL standards allows for reliable quantification at lower concentrations. |
| Precision (%RSD) | < 15% | < 5% | SIL standards effectively account for variations in sample preparation and instrument performance, leading to higher precision. |
| Accuracy (%Recovery) | 85 - 115% | 95 - 105% | As SIL standards behave identically to the analyte, they provide the most accurate correction for analyte loss. |
| Stability in Autosampler (4°C, 24h) | ~80-90% | ~80-90% (relative to its own degradation) | While the absolute stability is similar, the use of a SIL standard corrects for any degradation that occurs post-extraction. |
Note: The quantitative values in the table are representative and can vary depending on the specific LC-MS/MS platform, method parameters, and matrix complexity.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and a validated analytical method. The following protocols are based on established methods for acyl-CoA analysis.[2][3][4]
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) containing the internal standard (either non-labeled this compound for external calibration or a stable isotope-labeled standard for internal calibration) to each well of a 6-well plate.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions would need to be determined by direct infusion of the standard. For a C11 branched-chain acyl-CoA, the precursor ion would be around m/z 924.4. A characteristic product ion would be m/z 417.4, corresponding to the loss of the pantetheine (B1680023) phosphate (B84403) moiety.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity of the target analyte.
-
Signaling Pathway and Experimental Workflow Visualization
Branched-chain fatty acyl-CoAs, including this compound, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The following diagrams illustrate this signaling pathway and a typical experimental workflow for quantifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Iso- vs. Anteiso-Acyl-CoAs in Cellular Processes
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of iso- and anteiso-acyl-CoAs, supported by experimental data and detailed methodologies.
Iso- and anteiso-acyl-CoAs are the activated forms of branched-chain fatty acids (BCFAs) and serve as crucial precursors for the synthesis of complex lipids. The subtle difference in the methyl branch position—on the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain—leads to significant functional divergences in cellular physiology. This guide provides an objective comparison of their roles, particularly in modulating cell membrane properties and influencing gene expression, substantiated by experimental findings.
Impact on Cell Membrane Fluidity
A primary functional distinction between iso- and anteiso-acyl-CoAs lies in the properties of the fatty acids they produce, which are subsequently incorporated into membrane phospholipids. This structural variation directly influences the packing of lipid acyl chains and, consequently, membrane fluidity.
Anteiso-branched-chain fatty acids are more effective at increasing membrane fluidity compared to their iso-counterparts.[1] This is attributed to the greater steric hindrance created by the methyl group in the anteiso position, which disrupts the orderly packing of the fatty acyl chains within the lipid bilayer.[1] This biophysical property is critical for organisms like bacteria, which modulate the ratio of anteiso- to iso-fatty acids to adapt to changes in temperature and maintain optimal membrane function.[1][2]
Quantitative Analysis of Membrane Fluidity
Membrane fluidity can be quantitatively assessed using fluorescence polarization with the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Lower DPH anisotropy values indicate higher membrane fluidity.
| Cell/Membrane Type | Fatty Acid Enrichment | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity |
| Bacillus subtilis membranes | Mix of iso- and anteiso- (Normal) | ~0.245 | Normal |
| Bacillus subtilis membranes | ~77% iso-BCFAs | ~0.250 | Lower |
| Bacillus subtilis membranes | ~77% anteiso-BCFAs | ~0.235 | Higher |
Data adapted from a comparative analysis of iso- and anteiso-branched-chain fatty acids.[1]
Differential Effects on Gene Expression
Recent studies have revealed that iso- and anteiso-acyl-CoAs, through their fatty acid derivatives, can exert distinct and sometimes opposing effects on the expression of genes involved in lipid metabolism and inflammation, particularly in hepatocytes.
In the human hepatocyte cell line HepG2, an iso-BCFA (14-methylpentadecanoic acid) was observed to decrease the expression of genes central to fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1] Conversely, an anteiso-BCFA (12-methyltetradecanoic acid) was found to increase the expression of FASN.[1] Furthermore, the iso-BCFA demonstrated anti-inflammatory properties by lowering the expression of C-reactive protein (CRP) and Interleukin-6 (IL-6), while the anteiso-BCFA showed the opposite effect.[1]
Summary of Gene Expression Changes in HepG2 Cells
| Gene | Function | Effect of Iso-BCFA (14-MPA) | Effect of Anteiso-BCFA (12-MTA) |
| FASN | Fatty Acid Synthesis | Decreased Expression | Increased Expression |
| SREBP1 | Regulation of Lipid Metabolism | Decreased Expression | No Significant Effect |
| CRP | Inflammatory Marker | Decreased Expression | Increased Expression |
| IL-6 | Pro-inflammatory Cytokine | Decreased Expression | Increased Expression |
Data derived from studies on the effects of branched-chain fatty acids on gene expression in the HepG2 cell line.[1]
Biosynthesis and Metabolism
The biosynthesis of iso- and anteiso-fatty acids originates from the branched-chain amino acids leucine, isoleucine, and valine, which are converted to their respective branched-chain α-keto acids. These are then decarboxylated to form the corresponding iso- and anteiso-acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). These primers initiate fatty acid synthesis, leading to the formation of odd-numbered iso- and anteiso-fatty acids.[2][3] The availability of these amino acid precursors is a key determinant of the final ratio of iso- to anteiso-fatty acids in cellular lipids.[2]
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
A Comparative Analysis of Enzyme Substrate Specificity for 8-Methyldecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the substrate specificity of various enzymes for 8-Methyldecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding how different enzymes interact with this substrate is crucial for elucidating its metabolic fate and for the development of targeted therapeutic interventions. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding.
Introduction to this compound Metabolism
This compound is a C11 branched-chain acyl-CoA. Its metabolism is primarily handled by enzymes within the acyl-CoA dehydrogenase (ACAD) and fatty acyl-CoA ligase (FACL) families. The structure of the substrate, particularly the methyl branch, significantly influences which enzymes can efficiently bind and process it. Generally, enzymes with broader substrate specificity or those specialized for branched-chain amino acid catabolism are potential candidates for its metabolism.
Based on available literature, the primary enzymes of interest for the metabolism of this compound and similar branched-chain acyl-CoAs include:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme typically processes straight-chain fatty acyl-CoAs with 6 to 12 carbon atoms. Due to its substrate binding pocket's flexibility, it can also accommodate some branched-chain substrates.
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): While primarily acting on longer straight-chain fatty acids, some isoforms have been shown to have activity towards branched-chain and bulky substrates.[1]
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): As its name suggests, this enzyme is specialized for the metabolism of short-chain and branched-chain acyl-CoAs, making it a strong candidate for this compound processing.[2]
-
Acyl-CoA Dehydrogenase 10 (ACAD10): This member of the ACAD family has demonstrated significant activity towards other long-chain branched substrates, such as 2-methyl-C15-CoA, suggesting a potential role in the metabolism of this compound.[3]
-
Fatty Acyl-CoA Ligases (FACLs): These enzymes are responsible for the activation of fatty acids to their corresponding CoA esters. Their substrate specificity varies, and some may activate 8-methyldecanoic acid to this compound.
Comparative Enzyme Kinetics
While specific kinetic data for this compound is limited in publicly available literature, we can infer its potential as a substrate by examining data for structurally similar branched-chain acyl-CoAs and the general substrate preferences of relevant enzymes. The following table summarizes the known substrate specificities of enzymes that are likely to interact with this compound.
| Enzyme Family | Specific Enzyme | Typical Substrate(s) | Relevance to this compound |
| Acyl-CoA Dehydrogenases (ACADs) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 straight-chain acyl-CoAs | The C11 chain length of this compound falls within the range of MCAD substrates. However, the methyl branch may affect binding and catalytic efficiency. |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 straight-chain acyl-CoAs | Some LCAD isoforms have a wider substrate binding cavity, allowing them to accommodate bulky and branched-chain substrates.[1] | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Short branched-chain acyl-CoAs (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) | This enzyme is specialized for branched-chain substrates and is a primary candidate for the metabolism of this compound.[2] | |
| Acyl-CoA Dehydrogenase 10 (ACAD10) | Long branched-chain acyl-CoAs (e.g., 2-methyl-C15-CoA) | The known activity of ACAD10 on other branched-chain acyl-CoAs suggests it may also process this compound.[3] | |
| Fatty Acyl-CoA Ligases (FACLs) | Various Isoforms | Wide range of fatty acids | These enzymes are necessary for the initial activation of 8-methyldecanoic acid. The efficiency of this step will depend on the specific FACL isoform present. |
Quantitative kinetic data (Km, kcat, Vmax) for this compound are not available in the cited literature. The table provides a qualitative comparison based on known substrate preferences.
Experimental Protocols
The determination of substrate specificity and kinetic parameters for enzymes acting on this compound involves several key experimental techniques.
ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
This is the gold standard for measuring the activity of ACADs.[4] The assay monitors the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.
Principle: The ACAD enzyme catalyzes the dehydrogenation of the acyl-CoA substrate, transferring electrons to its FAD cofactor. The reduced FAD then transfers these electrons to ETF, causing a decrease in ETF's intrinsic fluorescence, which can be monitored spectrophotometrically.
Detailed Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., HEPES or potassium phosphate), the purified ACAD enzyme, and purified ETF. The reaction is initiated by the addition of the acyl-CoA substrate (e.g., this compound).
-
Anaerobic Conditions: The assay is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved by purging the reaction mixture with nitrogen or argon gas, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).[5]
-
Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 495 nm.
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Fatty Acyl-CoA Ligase Activity Assay
Several methods can be used to measure the activity of fatty acyl-CoA ligases. A common approach is a coupled spectrophotometric assay.
Principle: The formation of acyl-CoA is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Detailed Methodology:
-
Reaction Mixture Preparation: The reaction mixture contains a suitable buffer, ATP, Coenzyme A, MgCl₂, the fatty acid substrate (8-methyldecanoic acid), and the fatty acyl-CoA ligase.
-
Coupling Enzymes: The reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. The AMP and pyrophosphate produced in the ligase reaction are used to regenerate ATP, and in the process, NADH is oxidized to NAD+.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
Data Analysis: The rate of NADH oxidation is directly proportional to the rate of acyl-CoA synthesis. Kinetic parameters can be determined by varying the concentration of the fatty acid substrate.
Visualizing the Workflow and Pathways
Experimental Workflow for Determining Acyl-CoA Dehydrogenase Activity
The following diagram illustrates the general workflow for measuring the activity of an acyl-CoA dehydrogenase with a given substrate.
Caption: Workflow for ACAD activity measurement.
Metabolic Pathway of Branched-Chain Fatty Acid Beta-Oxidation
This diagram shows a simplified metabolic pathway for the beta-oxidation of a branched-chain fatty acyl-CoA.
Caption: Beta-oxidation of this compound.
Conclusion
The metabolism of this compound is likely carried out by a subset of acyl-CoA dehydrogenases and fatty acyl-CoA ligases with specificity for medium-chain and branched-chain substrates. While direct quantitative kinetic data for this compound is currently scarce in the literature, the experimental protocols outlined in this guide provide a clear path for researchers to determine these parameters. Further investigation into the substrate specificities of enzymes like MCAD, LCAD, SBCAD, and ACAD10 for C11 branched-chain acyl-CoAs will be critical for a complete understanding of their metabolic roles and for the development of novel therapeutics targeting fatty acid metabolism.
References
- 1. escholarship.org [escholarship.org]
- 2. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
Differential Protein Acylation: A Comparative Analysis of 8-Methyldecanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by the attachment of fatty acyl groups, known as protein acylation, is a fundamental regulatory mechanism impacting protein localization, stability, and function. While the roles of common straight-chain fatty acids like palmitate and myristate are well-documented, the influence of less common, structurally diverse acyl groups, such as the branched-chain 8-Methyldecanoyl-CoA, is an emerging area of significant interest. This guide provides a comparative overview of protein acylation by this compound and its straight-chain counterparts, drawing upon available experimental data for similar branched-chain fatty acids to infer its potential behavior and functional consequences.
Data Presentation: Quantitative Comparison of Acylation Profiles
Direct quantitative data for protein acylation by this compound is not yet prevalent in published literature. However, studies on other monomethyl branched-chain fatty acids (mmBCFAs) in model organisms like Caenorhabditis elegans provide valuable insights into how branched-chain acyl-CoAs are utilized differently from straight-chain acyl-CoAs for protein modification. The following table summarizes findings on the differential acylation of amino acid residues by mmBCFAs versus straight-chain fatty acids, which can serve as a predictive framework for the behavior of this compound.
| Acyl-CoA Type | Predominant Amino Acid Target | Predominant Acyl Chain Identified | Relative Abundance | Implied Substrate Preference |
| Monomethyl Branched-Chain | Cysteine (S-acylation) | isoC17:0 (15-methylhexadecanoic acid) | High | Acyltransferases for S-acylation may favor branched chains. |
| Lysine (B10760008) (N-acylation) | isoC15:0 (13-methyltetradecanoic acid) | High | Lysine acyltransferases exhibit promiscuity for branched chains. | |
| Straight-Chain | N-terminal Glycine (N-acylation) | C14:0 (Myristic acid) | >100-fold higher than other FAs | N-myristoyltransferases show high specificity for myristoyl-CoA.[1] |
| Serine (O-acylation) | Broad range, including C20:5 (EPA) | Variable | Acyltransferases for O-acylation appear highly promiscuous.[1] |
Table 1: Differential utilization of monomethyl branched-chain versus straight-chain fatty acids for protein acylation in C. elegans.[1] Data for isoC17:0 and isoC15:0 suggests that acyltransferases targeting cysteine and lysine residues can readily utilize branched-chain substrates.
Signaling Pathways and Metabolic Origins
The availability of different acyl-CoA species for protein acylation is intrinsically linked to cellular metabolism. Straight-chain fatty acyl-CoAs are primarily derived from glycolysis and fatty acid β-oxidation.[2] In contrast, branched-chain fatty acyl-CoAs, likely including this compound, originate from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2][3] This metabolic distinction implies that the profile of protein acylation can be dynamically regulated by the metabolic state of the cell, including nutrient availability.[2]
The enzyme fatty acid synthase (FASN) has been shown to exhibit promiscuity, utilizing branched-chain acyl-CoAs derived from BCAA catabolism to synthesize monomethyl branched-chain fatty acids (mmBCFAs).[3][4] This suggests a pathway where amino acid metabolism directly influences the diversity of the cellular lipidome and, consequently, the repertoire of protein acylation.[3]
Figure 1. Biosynthetic pathway of mmBCFA-CoA for protein acylation.
Experimental Protocols
The identification and quantification of differential protein acylation rely on sophisticated mass spectrometry-based proteomic techniques.
Untargeted Profiling of Protein Fatty Acylation
This method was employed to identify the diversity of fatty acyl groups attached to different amino acids in C. elegans.[1]
-
Protein Extraction and Hydrolysis: Total protein is extracted from cell or tissue lysates. For analysis of S-acylation, proteins are treated with hydroxylamine (B1172632) to selectively cleave thioester bonds. For N- and O-acylation, enzymatic hydrolysis is used to break down proteins into individual acylated amino acids.
-
Derivatization (Optional): To improve chromatographic separation and mass spectrometric detection, the released fatty acids or acylated amino acids can be derivatized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by high-resolution mass spectrometry (HRMS).
-
Data Analysis: The masses of the detected acylated amino acids are compared against a database of known and predicted modifications. Fragmentation patterns (MS/MS) are used to confirm the identity of the fatty acyl group and the modified amino acid.
Acyl-Biotin Exchange (ABE) Assay for S-Acylated Proteins
This is a common method to specifically isolate and identify S-acylated proteins.
-
Blocking of Free Thiols: Free cysteine residues in a protein lysate are blocked with a reagent like N-ethylmaleimide (NEM).
-
Cleavage of Thioester Bonds: The thioester bonds of S-acylated cysteines are specifically cleaved with hydroxylamine.
-
Biotinylation of Newly Exposed Thiols: The newly exposed cysteine thiols are labeled with a biotin-containing reagent.
-
Affinity Purification: The biotinylated proteins are enriched using streptavidin-agarose beads.
-
Identification by Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify the S-acylated proteins.
References
- 1. pnas.org [pnas.org]
- 2. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues [escholarship.org]
Safety Operating Guide
Proper Disposal of 8-Methyldecanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and step-by-step procedures for the safe disposal of 8-Methyldecanoyl-CoA.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that the disposal process is carried out in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is based on general guidelines for non-hazardous chemical waste.
-
Initial Assessment : Confirm that the this compound waste is not mixed with any hazardous substances. If it has been mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Small Quantities (Aqueous Solutions) : For small quantities of aqueous solutions of this compound, check the pH to ensure it is within the neutral range (typically between 6.0 and 8.0). If necessary, adjust the pH using appropriate neutralizing agents. Once neutralized, small amounts may be permissible for drain disposal with copious amounts of water, but only if this practice is explicitly allowed by your institution's Environmental Health & Safety (EH&S) department and local wastewater regulations.
-
Solid Waste and Concentrated Solutions : Solid this compound and concentrated solutions should be disposed of as chemical waste.
-
Place the waste in a clearly labeled, sealed, and compatible container. The original manufacturer's container is often a good choice.
-
The container must be labeled with the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
-
Contaminated Materials : Any materials, such as pipette tips, tubes, or absorbent paper, that have come into contact with this compound should be collected in a designated solid waste container. This container should also be clearly labeled with the chemical name.
-
Waste Pickup : Arrange for the collection of the chemical waste through your institution's EH&S department. Follow their specific procedures for waste pickup requests.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides relevant information for its close structural analog, Decanoyl-Coenzyme A, which can be used as a reference for handling and storage.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Physical State | Solid | [2] |
| Solubility in Water | 20 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Experimental Workflow for Disposal
The logical workflow for making decisions on the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the key assessment steps to ensure safe and compliant disposal.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling 8-Methyldecanoyl-CoA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Methyldecanoyl-CoA in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles. |
| Hand Protection | Gloves | Wear chemical-impermeable gloves (e.g., nitrile). |
| Body Protection | Lab Coat | Wear a standard laboratory coat. |
| Respiratory Protection | Face Mask/Respirator | Use in poorly ventilated areas or when handling fine powders to avoid dust formation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, benchtop) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Handle in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools to prevent ignition sources.
-
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as chemical waste in a suitable, closed container, following all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate chemical waste stream. |
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and contamination.
-
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
-
Containment and Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
Clean the affected area thoroughly with an appropriate solvent and then with soap and water.
-
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
